Myristic anhydride
Description
Properties
IUPAC Name |
tetradecanoyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRYHUPTBJZEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870721 | |
| Record name | Tetradecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-29-9 | |
| Record name | Myristic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanoic acid, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Myristic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Myristic anhydride, also known as tetradecanoic anhydride, is a fatty acid anhydride derived from myristic acid. It serves as a valuable reagent in organic synthesis, particularly in the fields of drug delivery, proteomics, and biomaterial science. Its ability to introduce a C14 acyl chain allows for the modification of molecules to enhance their lipophilicity, membrane-binding properties, and biological activity. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, spectral data, and key applications, presented in a format tailored for scientific professionals.
Physicochemical Properties
This compound is a white to almost white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₃ | [2] |
| Molecular Weight | 438.73 g/mol | [2] |
| CAS Number | 626-29-9 | [2] |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 53-55 °C | |
| Boiling Point | >250 °C at 10 mmHg | |
| Solubility | Insoluble in water. Soluble in organic solvents such as toluene, benzene, ethanol, and ether.[3][4] | |
| Purity | Typically available in ≥95% purity. |
Spectral Data
The structural identification of this compound and its reaction products is routinely accomplished using various spectroscopic techniques.
| Technique | Characteristic Peaks/Shifts |
| FT-IR (Infrared Spectroscopy) | Characteristic strong C=O stretching vibrations for the anhydride group are expected around 1818 cm⁻¹ and 1750 cm⁻¹. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - δ ~2.46 ppm (triplet, 4H, -CH₂-C=O) - δ ~1.63 ppm (multiplet, 4H, -CH₂-CH₂-C=O) - δ ~1.25 ppm (multiplet, 40H, -(CH₂)₁₀-) - δ ~0.88 ppm (triplet, 6H, -CH₃) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - δ ~168 ppm (C=O) - δ ~34 ppm (-CH₂-C=O) - δ ~32 ppm (-CH₂) - δ ~29 ppm (-(CH₂)ₙ-) - δ ~25 ppm (-CH₂-CH₂-C=O) - δ ~23 ppm (-CH₂-CH₃) - δ ~14 ppm (-CH₃) |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 438.7. Common fragmentation patterns would involve cleavage of the acyl groups. |
Chemical Reactivity and Experimental Protocols
This compound is a reactive acylating agent, readily participating in nucleophilic acyl substitution reactions. Its reactivity is primarily centered around the anhydride functional group.
Hydrolysis
This compound reacts with water to form two equivalents of myristic acid. This reaction is generally slow at room temperature but is accelerated by heat and the presence of acids or bases.
Experimental Protocol: Hydrolysis of this compound
-
Materials: this compound, deionized water, and a suitable organic solvent (e.g., tetrahydrofuran, THF).
-
Procedure:
-
Dissolve a known quantity of this compound in THF in a round-bottom flask.
-
Add a stoichiometric excess of deionized water to the solution.
-
Stir the reaction mixture at room temperature or gently heat to increase the rate of hydrolysis.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, observing the disappearance of the anhydride peak and the appearance of the carboxylic acid peak.
-
Upon completion, the myristic acid can be isolated by removing the solvent under reduced pressure.
-
Esterification
This compound reacts with alcohols in the presence of a base catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), to form myristate esters and myristic acid.[5] This reaction is a common method for introducing the myristoyl group onto molecules containing hydroxyl functionalities.
Experimental Protocol: Synthesis of a Myristate Ester
-
Materials: this compound, an alcohol, 4-dimethylaminopyridine (DMAP, catalytic amount), and a dry aprotic solvent (e.g., dichloromethane, CH₂Cl₂).
-
Procedure:
-
Dissolve the alcohol in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) in dry CH₂Cl₂.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours), monitoring the reaction by TLC.[5]
-
Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by column chromatography.
-
Amidation
This compound reacts with primary and secondary amines to form N-substituted myristamides and myristic acid. This reaction is a key step in the N-myristoylation of peptides.[6]
Experimental Protocol: N-Myristoylation of a Peptide
-
Materials: this compound, a peptide with a free N-terminal amine, a base (e.g., triethylamine, Et₃N), and a suitable solvent (e.g., dichloromethane, CH₂Cl₂).
-
Procedure:
-
Dissolve the peptide in the chosen solvent.
-
Add a slight excess of a base, such as triethylamine (typically 2 equivalents), to deprotonate the N-terminal ammonium salt.[5]
-
Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for a designated period, monitoring for completion by HPLC or mass spectrometry.
-
The resulting N-myristoylated peptide can be purified using standard peptide purification techniques, such as reverse-phase HPLC.
-
Stability and Storage
This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis. For long-term storage, temperatures below 15°C are recommended.
Applications in Research and Development
This compound's primary utility lies in its ability to introduce the myristoyl group into various molecules, thereby modifying their properties for specific applications.
-
Drug Delivery: Myristoylation can increase the lipophilicity of drugs, enhancing their ability to cross cell membranes and improving their pharmacokinetic profiles.
-
Proteomics and Cell Biology: It is used for the N-myristoylation of peptides and proteins, a crucial post-translational modification that can influence protein localization, function, and interaction with membranes.[7]
-
Biomaterials: The incorporation of myristoyl chains into polymers can alter their physical properties, such as hydrophobicity and self-assembly characteristics.[6]
-
Cationic Lipid Synthesis: this compound is a key reagent in the synthesis of cationic lipids, which are important components of non-viral gene delivery systems.[5]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
Caption: Workflow for the N-myristoylation of a peptide.
Caption: Synthesis of a cationic lipid using this compound.
References
Synthesis of Myristic Anhydride from Myristoyl Chloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of myristic anhydride from myristoyl chloride, a critical chemical transformation for the development of various therapeutic agents and drug delivery systems. This document outlines the primary synthetic methodologies, detailed experimental protocols, and comparative data to support researchers in the effective production of this compound.
Introduction
This compound, the symmetrical anhydride of myristic acid, is a key reagent in organic synthesis, particularly for the introduction of the myristoyl group onto various substrates. This lipophilic moiety can enhance the membrane permeability and bioavailability of drug candidates. The synthesis of this compound from the more reactive myristoyl chloride is a common and efficient approach. This guide will focus on two principal methods: the reaction of myristoyl chloride with a myristate salt (generated in situ from myristic acid and a base) and the reaction with acetic anhydride.
Core Synthesis Methodologies
The conversion of myristoyl chloride to this compound is typically achieved through nucleophilic acyl substitution. The two primary approaches are detailed below.
Reaction with Myristic Acid in the Presence of a Base
This classic method involves the reaction of myristoyl chloride with myristic acid, facilitated by a base such as pyridine. The base serves to deprotonate the myristic acid, forming the myristate anion, which then acts as a nucleophile, attacking the carbonyl carbon of myristoyl chloride. The pyridine hydrochloride byproduct is typically insoluble in the reaction solvent and can be removed by filtration.
Reaction with Acetic Anhydride
An alternative route involves the reaction of myristoyl chloride with acetic anhydride. This method has been reported to produce high yields of fatty acid anhydrides, including this compound.[1] The reaction likely proceeds through an acyl exchange mechanism.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from myristoyl chloride.
Protocol 1: Synthesis via Reaction with Myristic Acid and Pyridine
This protocol is adapted from a general procedure for the synthesis of fatty acid anhydrides.
Materials:
-
Myristoyl chloride
-
Myristic acid
-
Anhydrous pyridine
-
Anhydrous benzene (or other inert solvent such as toluene)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
In a clean, dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place anhydrous pyridine (0.2 mol) and 25 mL of anhydrous benzene.
-
Rapidly add myristoyl chloride (0.1 mol) to the stirred solution. A pyridinium complex may separate.
-
From the dropping funnel, add a solution of myristic acid (0.1 mol) in a minimal amount of anhydrous benzene over 5-10 minutes. An exothermic reaction will occur, and the temperature should be monitored.
-
After the addition is complete, continue stirring the mixture for 10-20 minutes. Pyridine hydrochloride will precipitate.
-
Cool the reaction mixture in an ice bath and collect the solid pyridine hydrochloride by vacuum filtration using a chilled Büchner funnel.
-
Wash the precipitate with two 25 mL portions of cold, dry benzene.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis via Reaction with Acetic Anhydride
Materials:
-
Myristoyl chloride
-
Acetic anhydride
-
Inert solvent (optional, e.g., toluene)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine myristoyl chloride (1.0 eq) and acetic anhydride (1.0-1.2 eq). An inert solvent can be used if desired.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and the acetyl chloride byproduct can be removed by distillation, potentially under reduced pressure.
-
The remaining crude this compound can be further purified by vacuum distillation or recrystallization.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound from myristoyl chloride.
| Parameter | Method 1 (with Myristic Acid/Pyridine) | Method 2 (with Acetic Anhydride) | Reference |
| Reactants | Myristoyl chloride, Myristic acid, Pyridine | Myristoyl chloride, Acetic anhydride | |
| Stoichiometry | 1:1:2 (Myristoyl chloride:Myristic acid:Pyridine) | ~1:1 (Myristoyl chloride:Acetic anhydride) | |
| Typical Solvent | Benzene, Toluene | None or high-boiling inert solvent | |
| Reaction Temp. | Room temperature to moderate heating | Reflux | |
| Reported Yield | Not specified for this compound | >90% for fatty acid anhydrides | [1] |
| Purity | High, after purification | High, after purification | |
| Byproducts | Pyridine hydrochloride | Acetyl chloride |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow Diagram
Caption: General experimental workflow.
Purification and Characterization
The crude this compound obtained from the synthesis can be purified by either vacuum distillation or recrystallization. Given its solid nature at room temperature (melting point: 53-55 °C), recrystallization from a suitable solvent is a common and effective purification method. The purity of the final product can be assessed using standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The melting point of the purified this compound should be sharp and within the literature range.
References
Spectroscopic Identification of Myristic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unambiguous identification of myristic anhydride. The information presented herein is intended to support research, development, and quality control activities where the characterization of this long-chain fatty anhydride is critical.
Introduction
This compound, also known as tetradecanoic anhydride, is the symmetrical anhydride of myristic acid. Its chemical formula is C₂₈H₅₄O₃, and it possesses a molecular weight of 438.73 g/mol . As a derivative of a saturated fatty acid, it finds applications in organic synthesis, particularly in the acylation of various substrates. Accurate identification and characterization of this compound are paramount to ensure the quality and integrity of research and development processes. This document outlines the key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used for its structural elucidation.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of strong carbonyl (C=O) stretching vibrations, which are indicative of the anhydride functional group, and various C-H stretching and bending vibrations from the long alkyl chains.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1815 | Strong | Symmetric C=O Stretch | Anhydride |
| ~1750 | Strong | Asymmetric C=O Stretch | Anhydride |
| 2955-2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1470-1450 | Medium | C-H Bend (Scissoring) | Alkyl (CH₂) |
| 1375 | Medium | C-H Bend (Symmetric) | Alkyl (CH₃) |
| 1180-1000 | Strong | C-O Stretch | Anhydride |
Table 1: Characteristic Infrared Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are relatively simple due to its symmetry. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.45 | Triplet | 4H | α-CH₂ |
| ~1.65 | Quintet | 4H | β-CH₂ |
| ~1.25 | Multiplet | 40H | -(CH₂)₁₀- |
| ~0.88 | Triplet | 6H | -CH₃ |
Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~34 | α-CH₂ |
| ~32 | -(CH₂)₁₀- (terminal CH₂) |
| ~29.7 | -(CH₂)₁₀- |
| ~29.6 | -(CH₂)₁₀- |
| ~29.5 | -(CH₂)₁₀- |
| ~29.4 | -(CH₂)₁₀- |
| ~29.3 | -(CH₂)₁₀- |
| ~29.1 | -(CH₂)₁₀- |
| ~25 | β-CH₂ |
| ~22.7 | -(CH₂)₁₀- (penultimate CH₂) |
| ~14.1 | -CH₃ |
Table 3: ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and structural features. For this compound, electron ionization (EI) is a common technique.
| m/z | Proposed Fragment |
| 438 | [M]⁺ (Molecular Ion) |
| 228 | [CH₃(CH₂)₁₂CO]⁺ (Myristoyl cation) |
| 211 | [CH₃(CH₂)₁₂]⁺ (Myristyl cation) |
| 43, 57, 71, 85... | Alkyl chain fragments |
Table 4: Predicted Mass Spectrometry Fragmentation of this compound (EI-MS).
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectroscopic identification of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology:
-
Sample Preparation (Thin Film Method):
-
Place a small amount (10-20 mg) of this compound into a clean, dry test tube or vial.
-
Add a minimal amount of a volatile organic solvent in which the sample is soluble (e.g., chloroform or dichloromethane) to dissolve the solid completely.
-
Using a clean Pasteur pipette, apply a few drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the observed peaks with the expected values for this compound and its characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
-
Data Acquisition:
-
Gas Chromatography:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at an initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed mass spectrum and the structure of this compound.
-
Conclusion
The combination of FT-IR, NMR, and Mass Spectrometry provides a robust analytical framework for the comprehensive identification and characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, ensuring accurate and reliable characterization of this important chemical compound. The structured presentation of spectroscopic data in tables and the visualization of experimental workflows facilitate a clear understanding of the analytical process.
A Technical Guide to the Solubility of Myristic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Myristic anhydride, also known as tetradecanoic anhydride, is a symmetrical anhydride of myristic acid. It serves as a crucial reagent in organic synthesis, particularly for introducing the myristoyl group into molecules, a common strategy in the development of surfactants, lubricants, and pharmaceutical agents. The efficacy of this compound in these synthetic applications is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for solvent selection and solubility determination.
A thorough review of scientific literature reveals a significant gap in publicly available quantitative solubility data for this compound. While qualitative descriptions of its solubility exist, precise numerical data (e.g., in g/100 mL or mol/L at specified temperatures) is not readily found. This guide, therefore, emphasizes the procedural aspects to empower researchers to generate accurate and reliable solubility data tailored to their specific experimental needs.
Qualitative Solubility of this compound
Based on available information, the solubility of this compound in various organic solvents can be qualitatively summarized. This compound is a waxy solid at room temperature with a melting point between 53-55 °C[1][2]. Its structure, dominated by two long, nonpolar 14-carbon chains, renders it hydrophobic and generally insoluble in water but soluble in several organic solvents[3].
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Reported Solubility |
| Alcohols | Ethanol | Soluble[3] |
| Ethers | Diethyl Ether | Soluble[3] |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Benzene | Soluble |
It is important to note that while these sources indicate solubility, they do not provide quantitative data or the conditions under which solubility was determined.
Experimental Protocol for Determining Solubility
To address the lack of quantitative data, a robust and widely accepted method for determining the solubility of a solid in a liquid is the isothermal shake-flask method[4][5]. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Constant temperature water bath or incubator with shaking capabilities
-
Screw-capped vials or flasks
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation[5].
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended[4].
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours to allow the excess solid to settle. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation of the solute. Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry container[6].
-
Quantification: Accurately determine the mass or volume of the collected filtrate. The concentration of this compound in the filtrate can be determined using a suitable analytical technique. For instance, the solvent can be evaporated, and the mass of the residual this compound can be measured gravimetrically[7]. Alternatively, a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification, especially for lower solubilities.
-
Data Reporting: Express the solubility as a concentration, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L), and always report the temperature at which the measurement was made.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound for a specific application can be visualized as a logical workflow. This workflow ensures a systematic approach from solvent selection to the final data analysis.
Caption: Workflow for determining the solubility of this compound.
Significance in Drug Development and Research
The solubility of this compound is a critical parameter in its application as a myristoylating agent. Myristoylation, the attachment of a myristoyl group to a protein, can significantly alter the protein's hydrophobicity, affecting its subcellular localization and biological function. In drug development, this compound can be used to modify drug molecules to enhance their lipophilicity, which can in turn improve their membrane permeability and overall pharmacokinetic profile. A clear understanding of its solubility allows for the selection of appropriate solvent systems for these modification reactions, ensuring efficient and reproducible outcomes.
References
The Ubiquitous Myristoyl Group: A Technical Guide to its Natural Occurrence and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Myristic acid, a 14-carbon saturated fatty acid, and its derivatives are integral components of various biological systems, playing critical roles in cellular signaling, protein function, and membrane localization. This technical guide provides an in-depth exploration of the natural occurrence of myristic acid, detailing its prevalence in various organisms and providing comprehensive experimental protocols for its extraction and quantification. Furthermore, this guide delves into the significance of myristoylation, a key post-translational modification, and its role in cellular signaling pathways, offering valuable insights for researchers in drug development and molecular biology.
Natural Occurrence of Myristic Acid
Myristic acid is widely distributed in both the plant and animal kingdoms. It is found as a significant component of the triglycerides in many seed oils and animal fats. The following tables summarize the quantitative data on the concentration of myristic acid in various natural sources.
Table 1: Myristic Acid Content in Plant-Based Oils
| Natural Source | Scientific Name | Myristic Acid Content (% of total fatty acids) | References |
| Nutmeg Butter | Myristica fragrans | 60 - 80 | |
| Coconut Oil | Cocos nucifera | 16 - 21 | |
| Palm Kernel Oil | Elaeis guineensis | 14 - 18 |
Table 2: Myristic Acid Content in Animal-Based Fats
| Natural Source | Myristic Acid Content (% of total fatty acids) | References |
| Bovine Milk Fat | 8 - 14 | |
| Butter | ~8.3 g / 100g | |
| Human Breast Milk | ~8.6 |
Experimental Protocols for Extraction and Quantification
Accurate quantification of myristic acid from natural sources is crucial for research and industrial applications. This section provides detailed methodologies for the extraction of myristic acid and its triglyceride, trimyristin, from key natural sources, followed by a general protocol for quantification using gas chromatography-flame ionization detection (GC-FID).
Extraction of Trimyristin from Nutmeg
Objective: To isolate trimyristin, the triglyceride of myristic acid, from ground nutmeg.
Materials:
-
Ground nutmeg
-
tert-Butyl methyl ether or diethyl ether
-
Acetone
-
Reflux apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Celite (optional)
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate
Procedure:
-
Extraction:
-
Weigh approximately 5 grams of ground nutmeg and place it in a round-bottom flask.
-
Add 50 mL of tert-butyl methyl ether or diethyl ether to the flask.
-
Set up a reflux apparatus and gently heat the mixture for 30-60 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Filtration:
-
Filter the mixture through a Buchner funnel containing filter paper to remove the solid nutmeg residue. A pad of Celite can be used to improve filtration.
-
Wash the residue with a small amount of the extraction solvent.
-
-
Solvent Evaporation:
-
Transfer the filtrate to a pre-weighed beaker or flask.
-
Evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood. The remaining oily residue is crude trimyristin.
-
-
Recrystallization:
-
Dissolve the crude trimyristin in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified trimyristin crystals by vacuum filtration and wash them with a small amount of cold acetone.
-
Dry the crystals and determine the yield.
-
Hydrolysis of Trimyristin to Myristic Acid
Objective: To hydrolyze the isolated trimyristin to obtain myristic acid.
Materials:
-
Purified trimyristin
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Hydrochloric acid (HCl) (concentrated)
-
Reflux apparatus
-
Beakers, pH paper
Procedure:
-
Place the purified trimyristin in a round-bottom flask.
-
Add a solution of NaOH in aqueous ethanol.
-
Reflux the mixture for approximately 1 hour to saponify the ester linkages.
-
After cooling, transfer the reaction mixture to a beaker and acidify it with concentrated HCl until the pH is strongly acidic (check with pH paper). Myristic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the myristic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the myristic acid from a suitable solvent (e.g., ethanol-water mixture) to purify it.
Lipid Extraction from Coconut Oil and Dairy Products
Objective: To extract the total lipid fraction containing myristic acid from coconut oil and dairy products.
Materials:
-
Coconut oil or dairy product (e.g., milk, butter)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (for washing)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
Procedure (Folch Method):
-
Homogenize a known weight of the sample with a chloroform:methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove any solid residue.
-
Wash the filtrate by adding 0.2 volumes of 0.9% NaCl solution.
-
Mix vigorously and centrifuge to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase.
-
Wash the chloroform phase again with a small amount of a methanol:water (1:1, v/v) mixture.
-
Evaporate the chloroform under a stream of nitrogen or in a rotary evaporator to obtain the total lipid extract.
Quantification of Myristic Acid by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify the amount of myristic acid in the extracted lipid sample.
Materials:
-
Lipid extract
-
Methanolic HCl or BF3-methanol solution (for transesterification)
-
Hexane
-
Internal standard (e.g., heptadecanoic acid)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate capillary column (e.g., a polar column like those with a wax or cyano-propyl stationary phase)
Procedure:
-
Transesterification (Preparation of Fatty Acid Methyl Esters - FAMEs):
-
To a known amount of the lipid extract, add a known amount of the internal standard.
-
Add methanolic HCl or BF3-methanol and heat the mixture (e.g., at 60-80°C for 1-2 hours) to convert the fatty acids to their more volatile methyl esters (FAMEs).
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane layer with water to remove any remaining acid.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-FID Analysis:
-
Inject an aliquot of the hexane solution containing the FAMEs into the GC-FID.
-
The FAMEs will be separated based on their boiling points and retention times on the column.
-
Identify the myristic acid methyl ester peak by comparing its retention time to that of a known standard.
-
Quantify the amount of myristic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.
-
Myristic Acid Derivatives in Cellular Signaling: The Role of N-Myristoylation
A crucial derivative of myristic acid in biological systems is myristoyl-CoA, which serves as the substrate for N-myristoyltransferase (NMT). NMT catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine residue of a wide range of proteins, a process known as N-myristoylation. This lipid modification is vital for protein-membrane interactions, protein-protein interactions, and the proper functioning of numerous signaling pathways.
The N-Myristoylation Process
The process of N-myristoylation is a co- or post-translational modification that is essential for the function of many signaling proteins.
Caption: The enzymatic pathway of protein N-myristoylation.
Role of N-Myristoylation in Src Family Kinase Signaling
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in cell proliferation, differentiation, survival, and migration. The N-terminal myristoylation of SFKs is essential for their localization to the plasma membrane and subsequent activation and downstream signaling.
Caption: Role of N-myristoylation in Src kinase activation.
Experimental Workflow for Studying Protein Myristoylation
Investigating protein myristoylation is crucial for understanding its role in cellular processes and for identifying potential therapeutic targets. The following workflow outlines a general approach for the identification and characterization of myristoylated proteins.
Caption: Experimental workflow for myristoylated protein analysis.
Conclusion
Myristic acid and its derivatives are not merely structural components of lipids but are active participants in a myriad of cellular processes. The high abundance of myristic acid in certain natural products makes them valuable sources for both research and industrial applications. A thorough understanding of the methodologies for its extraction and quantification is essential for quality control and further investigation. Moreover, the pivotal role of N-myristoylation in regulating protein function and signaling pathways underscores its significance as a potential target for therapeutic intervention in various diseases, including cancer and infectious diseases. This technical guide provides a foundational resource for professionals engaged in the study and application of myristic acid and its biologically active derivatives.
An In-depth Technical Guide to the Safe Handling of Myristic Anhydride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for myristic anhydride (CAS 626-29-9), also known as tetradecanoic anhydride. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a corrosive substance that poses significant health risks upon exposure. The primary danger is its ability to cause severe skin burns and serious eye damage.[1][2]
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as follows:
| Hazard Class | Hazard Category | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | H314 |
| Serious Eye Damage | Category 1 | Causes serious eye damage | H318 |
1.2 Precautionary Statements
The following precautionary statements are mandated for the handling of this compound[1][2]:
| Type | Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical, Chemical, and Toxicological Properties
Understanding the properties of this compound is essential for its safe handling.
2.1 Physical and Chemical Properties
| Property | Value |
| CAS Number | 626-29-9[2] |
| EC Number | 210-941-0[2][3] |
| Molecular Formula | C₂₈H₅₄O₃[2] |
| Molecular Weight | 438.73 g/mol [3] |
| Appearance | White to almost white solid or powder[4] |
| Melting Point | 53-55 °C[3] |
| Solubility | Insoluble in water. Soluble in organic solvents like toluene and benzene.[4][5] |
2.2 Toxicological Data
| Test | Route | Species | Value |
| LD50 | Oral | Not available | No data available |
| LD50 | Dermal | Not available | No data available |
| LC50 | Inhalation | Not available | No data available |
Note: The absence of data does not imply the substance is non-toxic. It should be handled with the utmost care, assuming high toxicity.
Experimental Protocols: Safety and Emergency Procedures
The following protocols detail the required procedures for handling this compound to minimize exposure and respond effectively to emergencies.
3.1 Protocol for Safe Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear the appropriate PPE at all times. See the Hierarchy of Controls diagram and Section 4 for specifics.
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Handling : Avoid all personal contact, including inhalation of dust.[6] Avoid formation of dust and aerosols.[1]
-
Storage : Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and store locked up.[1] The substance is moisture-sensitive and should be stored under an inert gas.[4]
3.2 First-Aid Measures Protocol
Immediate medical attention is required for all routes of exposure.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Skin Contact : Immediately take off all contaminated clothing.[1] Rinse the affected skin area with large amounts of water and soap.[1] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air and keep them in a position comfortable for breathing.[1] If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
3.3 Accidental Release (Spill) Protocol
-
Evacuation : Evacuate all non-essential personnel from the spill area.
-
Ventilation : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Personal Protection : Before cleanup, don the required PPE, including respiratory protection (e.g., N95 respirator), chemical-resistant gloves, safety goggles, and protective clothing.[3]
-
Containment & Cleanup :
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Disposal : Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for a this compound spill.
Caption: Hierarchy of controls for safe handling.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Tetradecanoic acid, 1,1'-anhydride | C28H54O3 | CID 69377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. Toxicity studies of tetradecanoic acid, 2-sulfo-, 1-methylester, sodium salt (C14-MES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide on the Physical State and Melting Point of Myristic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of myristic anhydride, with a specific focus on its physical state and melting point. Detailed experimental protocols for melting point determination are also included to assist researchers in their laboratory work.
Introduction to this compound
This compound, also known as tetradecanoic anhydride, is the acid anhydride of myristic acid.[1][2][3][4] It is a valuable reagent in organic synthesis, particularly for the N-terminal acylation of peptides, a process known as myristoylation.[2] This modification can enhance the cellular permeability and biological activity of peptides, making this compound a compound of interest in drug development and proteomics.[2] Its synthesis has been reported by reacting myristoyl chloride with acetic anhydride.[2][3][4]
Physical and Chemical Properties
This compound is typically a solid at room temperature.[5] Depending on its purity and the ambient temperature, it can appear as a white to almost white crystalline powder or as a colorless to pale yellow solid or liquid.[1] It is insoluble in water but shows solubility in organic solvents such as ethanol and ether.[1]
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 626-29-9 |
| Molecular Formula | C₂₈H₅₄O₃ or [CH₃(CH₂)₁₂CO]₂O |
| Molecular Weight | 438.73 g/mol |
| Physical State | Solid (crystalline powder) |
| Appearance | White to almost white or colorless to pale yellow[1] |
| Melting Point | 53-55 °C (literature value)[2][3][5][6] |
| Boiling Point | 510.5°C (rough estimate)[6] |
| Solubility | Insoluble in water; Soluble in ethanol and ether[1] |
| Purity | Commonly available at ≥95%[4][5] |
Experimental Protocol: Melting Point Determination
The melting point of a compound is a critical physical property used for identification and purity assessment.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[7] The following is a detailed protocol for the determination of the melting point of this compound using a modern digital apparatus (e.g., DigiMelt) or a traditional Thiele tube setup.
-
This compound sample
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt) or Thiele tube
-
Thermometer (calibrated)
-
Heating medium (silicone oil for Thiele tube)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Carefully pack a small amount of the powdered sample into the open end of a capillary tube to a depth of about 2-3 mm.
-
Compact the sample into the closed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[7]
-
-
Apparatus Setup (DigiMelt):
-
Insert the capillary tube containing the sample into the sample holder of the digital melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast heating rate (e.g., 10-20 °C/min) to get an estimated range.[7]
-
For an accurate measurement, set the starting temperature to about 10-15 °C below the expected melting point (around 40°C for this compound).
-
Set the heating rate (ramp) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.
-
Clamp the Thiele tube and fill it with a suitable heating oil (e.g., silicone oil) to a level above the top arm.
-
Immerse the thermometer and attached capillary tube into the oil bath in the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents that ensure uniform heating of the oil bath.
-
Control the heating rate to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation and Data Recording:
-
Carefully observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal melts completely (the clear point).
-
The recorded temperature range is the melting point of the sample. For pure this compound, this should be a narrow range close to 53-55 °C.[2][3][5][6]
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing subsequent measurements.
-
Dispose of the used capillary tube in the designated glass waste container.
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol can be visualized as follows:
Caption: Workflow for determining the melting point of this compound.
References
- 1. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 626-29-9 | Benchchem [benchchem.com]
- 3. This compound | 626-29-9 [chemicalbook.com]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. Myristinsäureanhydrid 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 626-29-9 [chemicalbook.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Methodological & Application
Protocol for protein myristoylation using myristic anhydride.
Application Notes and Protocols for Protein N-Myristoylation
Introduction
Protein N-myristoylation is a crucial lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is typically irreversible.[2][3] N-myristoylation plays a fundamental role in various cellular processes by influencing protein-membrane interactions, subcellular localization, and signal transduction.[1][4] Many proteins involved in signaling cascades, such as the Src family of kinases, G proteins, and ADP-ribosylation factors (ARFs), require myristoylation for their biological activity.[3][5] This document provides a detailed protocol for the production and analysis of N-myristoylated proteins using a recombinant co-expression system.
Principle of the Method
The protocol described here is based on the co-expression of the target protein with N-myristoyltransferase (NMT) in Escherichia coli. The bacterial host is engineered to express both the protein of interest and yeast NMT1.[3] Myristic acid is supplied in the culture medium, which is then activated to myristoyl-CoA by the cell's machinery and utilized by the co-expressed NMT to myristoylate the target protein at its N-terminal glycine residue.[3][6] Following expression, the myristoylated protein is separated from its non-myristoylated counterpart and other cellular proteins through hydrophobic interaction chromatography (HIC).[3][7] The final product can be analyzed by mass spectrometry to confirm the modification and by various functional assays.
Experimental Workflow
The overall workflow for the production and analysis of a myristoylated protein is depicted below.
Caption: Workflow for recombinant myristoylated protein production.
Detailed Protocol: Production and Purification of Myristoylated Proteins
This protocol is a general guideline and may require optimization for specific proteins.
Materials and Reagents
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest (e.g., pET series)
-
Expression vector for yeast N-myristoyltransferase (NMT1) (e.g., pBB131)
-
Luria-Bertani (LB) broth
-
Appropriate antibiotics (e.g., ampicillin, kanamycin)
-
Myristic acid
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HIC Equilibration Buffer (e.g., 20 mM Tris-HCl pH 7.5, high salt concentration)
-
HIC Elution Buffer (e.g., 20 mM Tris-HCl pH 7.5, low salt or no salt)
Procedure
-
Co-transformation: Transform the E. coli expression strain with both the plasmid containing the gene for the protein of interest and the plasmid for NMT1. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB broth with the selective antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture and Myristic Acid Addition: Inoculate 1 L of LB broth (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, add myristic acid to a final concentration of 50-100 µg/mL.
-
Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-18 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or a French press. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Hydrophobic Interaction Chromatography (HIC): a. Equilibrate the HIC column with HIC Equilibration Buffer. b. Load the clarified lysate onto the column. The non-myristoylated protein and other hydrophilic proteins will flow through, while the myristoylated protein will bind to the hydrophobic resin. c. Wash the column with several column volumes of Equilibration Buffer to remove non-specifically bound proteins. d. Elute the myristoylated protein by applying a decreasing salt gradient or a step elution with a low-salt or no-salt Elution Buffer.[7]
-
Analysis and Quantification: a. Purity Check: Analyze the eluted fractions by SDS-PAGE. b. Confirmation of Myristoylation: Confirm the presence of the myristoyl group by mass spectrometry. c. Quantification: The efficiency of myristoylation can be estimated by comparing the peak areas of the myristoylated and non-myristoylated forms on a reverse-phase HPLC chromatogram or through densitometry of SDS-PAGE gels if a clear separation is visible.[3][7]
Quantitative Data Summary
The yield and efficiency of myristoylation can vary significantly depending on the target protein and expression conditions.
| Parameter | Typical Range | Method of Determination | Reference |
| Protein Yield | 0.18 - 1.0 mg/L of culture | Bradford assay, BCA assay | [3] |
| Myristoylation Efficiency | 10 - 98% | FPLC peak integration, HPLC, Mass Spectrometry | [3][7] |
Note on Myristic Anhydride: The protocol specifies the use of myristic acid. This is because the enzymatic machinery within the cell, specifically N-myristoyltransferase (NMT), utilizes myristoyl-CoA as the substrate for transferring the myristoyl group to the target protein.[6][8] Myristic acid is readily converted to myristoyl-CoA by the host cell. While this compound is a reactive form of myristic acid, it is not the natural substrate for NMT and its use in biological protein myristoylation systems is not standard.
Role of N-Myristoylation in Signal Transduction
N-myristoylation is a key regulator in many signaling pathways, primarily by promoting the association of proteins with cellular membranes. This localization is often a prerequisite for their function. A classic example is the activation of Src family kinases.
Caption: Role of myristoylation in Src kinase membrane targeting.
In its inactive state, the myristoyl group of Src kinase can be sequestered within a hydrophobic pocket of the protein.[1] Upon receiving an upstream signal, the kinase undergoes a conformational change that exposes the myristoyl group.[1] This "myristoyl switch" allows the protein to anchor to the inner leaflet of the plasma membrane, where it can interact with its substrates and propagate downstream signaling events.[1][2] This mechanism ensures that signaling is spatially regulated and occurs at the appropriate cellular location.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 3. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 7. A Novel Approach to Bacterial Expression and Purification of Myristoylated Forms of Neuronal Calcium Sensor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Myristic Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Myristic anhydride is a versatile and efficient acylating agent employed in organic synthesis to introduce the 14-carbon myristoyl group into a variety of molecules. This lipophilic moiety significantly alters the physicochemical properties of the parent molecule, enhancing its hydrophobicity, modifying its solubility, and influencing its interactions with biological membranes and proteins. These characteristics make this compound a valuable reagent in drug development, proteomics, and the synthesis of complex organic molecules.
Overview of Myristoylation
Myristoylation refers to the covalent attachment of a myristoyl group to a substrate. In biological systems, this post-translational modification typically occurs at the N-terminal glycine residue of proteins and is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[1] In organic synthesis, this compound serves as a key reagent for achieving this transformation chemically.
Applications in Organic Synthesis
This compound is a highly effective acylating agent for various nucleophiles, including alcohols, amines, and peptides. Its reactivity stems from the electrophilic nature of its carbonyl carbons.
Acylation of Alcohols: Synthesis of Myristate Esters
This compound reacts with alcohols to form myristate esters. These esters have applications as emollients in cosmetics, as well as being components of complex lipids. A notable example is the synthesis of cholesteryl myristate, a component of lipid nanoparticles.[2]
Acylation of Amines: Synthesis of Myristamides
The reaction of this compound with primary and secondary amines yields myristamides. This reaction is generally high-yielding and proceeds readily due to the high nucleophilicity of amines.
N-Terminal Myristoylation of Peptides
A significant application of this compound is in the N-terminal myristoylation of peptides. This modification can enhance the cellular permeability of peptides and modulate their biological activity.[2] The direct reaction of a peptide's N-terminal amine with this compound is a common strategy in the synthesis of lipopeptides.[2]
Quantitative Data on Acylation Reactions
The following tables summarize representative quantitative data for acylation reactions using this compound and analogous anhydrides.
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Anhydride | None | None | 7 | 60 | >99 | [3][4] |
| Aniline | Various unsymmetrical anhydrides | None | Chloroform | 0.5 | Room Temp | 95-98 | [5] |
| Cyclohexanol | Acetic Anhydride | DMAP/Triethylamine | Dichloromethane | - | 20 | - | [6] |
Note: Specific yield data for a broad range of simple alcohols and amines with this compound is not extensively reported in readily available literature. However, reactions are expected to be high-yielding, analogous to reactions with other aliphatic anhydrides.
| Peptide/Amino Acid Derivative | Acylating Agent | Coupling Conditions | Yield (%) | Reference |
| Glycine | Acetic Anhydride | Water | 89-92 | [4] |
Experimental Protocols
General Protocol for the Acylation of an Alcohol: Synthesis of Benzyl Myristate (Representative)
Materials:
-
Benzyl alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the alcohol solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl myristate.
General Protocol for the N-Acylation of an Amine: Synthesis of N-Myristoylaniline (Representative)
Materials:
-
Aniline
-
This compound
-
Chloroform
-
n-Hexane
Procedure:
-
Dissolve aniline (1.0 eq) in chloroform in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in chloroform to the aniline solution at room temperature over 10 minutes.
-
Stir the reaction mixture for approximately 30 minutes, monitoring for completion by TLC.[5]
-
Upon completion, evaporate the chloroform under reduced pressure.
-
Triturate the residue with n-hexane to precipitate the anilide product.
-
Collect the solid by filtration and wash with cold n-hexane.
-
The crude N-myristoylaniline can be further purified by recrystallization. A yield of 95-98% can be expected.[5]
Protocol for N-Terminal Myristoylation of a Resin-Bound Peptide
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (e.g., 20%)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
If the N-terminus is protected (e.g., with Fmoc), deprotect by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
In a reaction vessel, add a solution of this compound (5-10 eq) and DIPEA (5-10 eq) in DMF to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the completion of the acylation using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the myristoylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification by HPLC.
Myristoylation in Cellular Signaling Pathways
Myristoylation is a key post-translational modification that governs the localization and function of numerous signaling proteins.
Src Kinase Signaling
The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and survival. N-terminal myristoylation is essential for the membrane localization of Src, which is a prerequisite for its kinase activity and downstream signaling.[7] The myristoyl group acts as a hydrophobic anchor, facilitating the association of Src with the plasma membrane.[6]
Caption: Myristoylation-dependent activation of Src kinase signaling.
G Protein Signaling
The α-subunits of certain heterotrimeric G proteins are N-terminally myristoylated. This lipid modification is crucial for their membrane localization and interaction with G protein-coupled receptors (GPCRs) and effector proteins.[8][9] The myristoyl group can also allosterically regulate the conformation and activity of the Gα subunit.[10]
Caption: Role of myristoylation in G protein-coupled receptor signaling.
HIV-1 Gag Protein Assembly
The assembly of the Human Immunodeficiency Virus (HIV-1) is critically dependent on the myristoylation of the Gag polyprotein. N-terminal myristoylation of Gag targets it to the plasma membrane of the host cell, where it multimerizes to form immature virus particles that subsequently bud from the cell.[9][11] A non-myristoylated Gag mutant is unable to associate with the membrane, and viral particle formation is abrogated.[9]
Caption: Myristoylation-dependent assembly of the HIV-1 Gag protein.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. This compound | 626-29-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of membrane and subunit interactions by N-myristoylation of a G protein alpha subunit in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Every Detail Matters. That Is, How the Interaction between Gα Proteins and Membrane Affects Their Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Myristic Anhydride in Advanced Lipid Nanoparticle Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Myristic anhydride, a derivative of the saturated fatty acid myristic acid, presents a compelling component for the formulation of lipid nanoparticles (LNPs). While direct, extensive literature on the use of this compound as a primary lipid matrix in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) is not abundant, its application can be inferred from the well-documented use of myristic acid. In aqueous environments typical for LNP synthesis, this compound is expected to hydrolyze to myristic acid, which then integrates into the lipid matrix. Therefore, the principles and methodologies established for myristic acid are highly relevant for investigations involving this compound.
Myristic acid, a 14-carbon saturated fatty acid, is a natural component of many animal and vegetable fats, rendering it biocompatible and biodegradable, which are critical attributes for drug delivery systems.[1] The solid nature of myristic acid at physiological temperatures allows for the formation of a stable lipid matrix that can protect encapsulated therapeutic agents from degradation and provide controlled, sustained release.
Key Advantages of Myristoyl-Based Lipids in LNP Formulation:
-
Biocompatibility and Biodegradability: As a physiological lipid, myristic acid and its derivatives are generally recognized as safe (GRAS) and are metabolized through established physiological pathways.
-
Controlled Drug Release: The solid lipid core effectively slows the diffusion of the encapsulated drug, enabling sustained therapeutic action.
-
Drug Protection: The solid matrix provides a barrier against chemical and enzymatic degradation of labile drug molecules within the biological milieu.
-
Versatility: Myristoyl-containing lipids can be used in various LNP formulations, including SLNs, NLCs, and more complex systems for nucleic acid delivery, such as those used in mRNA vaccines.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative data for lipid nanoparticles formulated with solid lipids like myristic acid. These values are representative and can vary based on the specific formulation parameters and manufacturing process.
Table 1: Physicochemical Properties of Myristic Acid-Based Lipid Nanoparticles
| Parameter | Typical Value | Measurement Technique | Significance |
| Particle Size (Z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) | Influences circulation time, cellular uptake, and biodistribution. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential | -10 to -30 mV | Laser Doppler Anemometry | Indicates surface charge and predicts physical stability against aggregation. |
| Encapsulation Efficiency (EE) | > 80% | Ultracentrifugation / HPLC | Percentage of the initial drug successfully entrapped in the LNPs. |
| Drug Loading (DL) | 1 - 10% | Ultracentrifugation / HPLC | Weight percentage of the drug relative to the total weight of the LNP. |
Table 2: Representative Lipid Composition for mRNA-LNP Formulations
| Lipid Component | Example | Molar Ratio (%) | Function |
| Ionizable Lipid | SM-102, DLin-MC3-DMA | 40 - 50 | Encapsulates nucleic acids and facilitates endosomal escape.[2][4] |
| Helper Lipid | DSPC, DOPE | 10 | Aids in the structural integrity and stability of the nanoparticle.[2][3] |
| Cholesterol | Cholesterol | 38.5 - 40 | Modulates membrane fluidity and enhances stability.[2][3] |
| PEGylated Lipid | DMG-PEG 2000, ALC-0159 | 1.5 - 2 | Prevents aggregation and prolongs circulation time.[2][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of lipid nanoparticles using myristic acid, which serves as a practical guideline for the use of this compound.
Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol describes a common method for producing SLNs.
Materials:
-
Myristic Acid (or this compound)
-
Hydrophobic Drug
-
Polysorbate 80 (Tween® 80) or other suitable surfactant
-
Deionized Water
-
High-Shear Homogenizer
-
Probe Sonicator
-
Water Bath or Heating Magnetic Stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amounts of myristic acid and the hydrophobic drug.
-
In a glass beaker, heat the components to approximately 75-80 °C (5-10 °C above the melting point of myristic acid) using a water bath.
-
Stir the mixture until the drug is fully dissolved in the molten lipid, resulting in a clear lipid phase.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of Polysorbate 80 and dissolve it in deionized water to create the surfactant solution (typically 0.5-2.5% w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80 °C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer.
-
Subject the mixture to high-shear homogenization (e.g., at 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water pre-emulsion. Maintain the temperature above the lipid's melting point throughout this step.
-
-
Nanoparticle Formation:
-
Immediately transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate at a specific power output for 15-20 minutes. This process reduces the emulsion droplet size to the nanoscale.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will solidify, forming the SLNs.
-
Protocol 2: Characterization of Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is employed to determine the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry measures the zeta potential, which reflects the surface charge and stability of the nanoparticle dispersion.
-
Procedure:
-
Dilute the LNP dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
For zeta potential measurement, further dilute the sample in 0.1x PBS to reduce ionic strength.[2]
-
Transfer the diluted sample to a disposable cuvette.
-
Analyze the sample using a DLS instrument (e.g., a Zetasizer).
-
Record the average particle size, PDI, and zeta potential.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of drug encapsulated within the LNPs is determined by separating the free, unencapsulated drug from the nanoparticles.
-
Procedure (via Ultra-centrifugation):
-
Place a known volume of the LNP dispersion into an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for a specified time at 4 °C to pellet the LNPs.
-
Carefully collect the supernatant, which contains the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of LNPs] x 100
-
-
Visualizations
The following diagrams illustrate the experimental workflow for LNP formulation and a conceptual signaling pathway for LNP-mediated drug delivery.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.
Caption: Cellular Uptake and Action of LNPs.
References
- 1. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. file1.dxycdn.com [file1.dxycdn.com]
Application Notes and Protocols for Peptide Labeling with Myristic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a crucial lipid modification where a myristoyl group, a saturated 14-carbon fatty acid, is covalently attached to the N-terminal glycine residue of a protein or peptide.[1] This modification is catalyzed in vivo by N-myristoyltransferase (NMT) and plays a vital role in mediating protein-membrane interactions and signal transduction.[1][2] Myristoylated proteins are key components of numerous signaling pathways, including those involved in cell growth, differentiation, and oncogenesis.[3] The myristoyl group enhances the hydrophobicity of the peptide, facilitating its insertion into cellular membranes, a critical step for the biological activity of many signaling proteins like those in the Src kinase family.[4][5]
This document provides a detailed guide for the chemical labeling of peptides with myristic anhydride, a common method for producing myristoylated peptides for research purposes. It includes a step-by-step protocol for the labeling reaction, purification of the myristoylated product, and its characterization using mass spectrometry and HPLC.
Experimental Protocols
Materials and Reagents
-
Peptide with an N-terminal glycine residue
-
This compound
-
Dimethylformamide (DMF)
-
Chloroform
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Reverse-phase HPLC columns (C8 or C18)
-
Mass spectrometer (ESI or MALDI)
Protocol 1: On-Resin Peptide Myristoylation
This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc-strategy.
-
Fmoc Deprotection: Following the final coupling step in the SPPS, the N-terminal Fmoc protecting group of the peptide-resin is removed by treating it with a 20% piperidine solution in DMF.
-
Resin Washing: The deprotected peptide-resin is thoroughly washed with DMF and DCM to remove residual piperidine and other impurities.
-
Myristoylation Reaction:
-
Prepare a solution of this compound in a 1:1 mixture of chloroform and DMF.
-
Add the this compound solution to the washed peptide-resin.
-
The reaction mixture is then heated to 65°C for 1.5 hours to facilitate the acylation of the N-terminal amine.
-
-
Washing: After the reaction, the resin is washed extensively with a hot 1:1 solution of chloroform and DMF to remove excess this compound and byproducts.
-
Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail, typically containing a high concentration of TFA.
-
Purification: The crude myristoylated peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In-Solution Peptide Myristoylation
This protocol is applicable for labeling purified peptides in solution.
-
Peptide Dissolution: Dissolve the purified peptide in a suitable organic solvent, such as DMF.
-
Reagent Preparation: In a separate vial, dissolve this compound in DMF. A molar excess of the anhydride is typically used to drive the reaction to completion.
-
Reaction: Add the this compound solution to the peptide solution. The reaction is typically carried out at room temperature with stirring. Reaction progress can be monitored by LC-MS.
-
Quenching: Once the reaction is complete, a small amount of water or a primary amine can be added to quench any remaining anhydride.
-
Purification: The myristoylated peptide is purified from the reaction mixture using RP-HPLC.
Data Presentation
Table 1: Reaction Parameters for On-Resin Myristoylation
| Parameter | Value | Reference |
| Reagent | This compound | General Knowledge |
| Solvent | 50% Chloroform in DMF | General Knowledge |
| Temperature | 65°C | General Knowledge |
| Reaction Time | 1.5 hours | General Knowledge |
| Expected Yield | >90% (reaction conversion) | General Knowledge |
Table 2: HPLC Purification Parameters for Myristoylated Peptides
Myristoylation significantly increases the hydrophobicity of a peptide, leading to a longer retention time on reverse-phase HPLC columns. C8 or C18 columns are commonly used for purification.[6][7]
| Parameter | Description | Typical Values/Observations |
| Column Type | C18, C8, or C4 stationary phases are commonly used. | C18 offers the highest hydrophobicity and retention. C8 is a good alternative for very hydrophobic peptides. C4 is typically used for large and very hydrophobic peptides.[8] |
| Mobile Phase A | 0.1% TFA in Water | Standard for peptide analysis. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard for peptide analysis. |
| Gradient | A linear gradient of increasing Mobile Phase B concentration. | The optimal gradient will depend on the specific peptide sequence and its hydrophobicity. |
| Retention Time Shift | The myristoylated peptide will have a significantly longer retention time compared to its non-myristoylated counterpart. | The exact shift depends on the peptide and HPLC conditions, but can be several minutes.[9] |
Table 3: Mass Spectrometry Analysis of Myristoylated Peptides
Mass spectrometry is a critical tool for confirming the successful myristoylation of a peptide. The addition of a myristoyl group results in a predictable mass increase.
| Parameter | Description | Value | Reference |
| Mass of Myristoyl Group | The mass added to the peptide upon myristoylation. | 210.19 Da (C₁₄H₂₆O) | [10] |
| Predicted Mass (Monoisotopic) | Calculated mass of the myristoylated peptide. | Mass of unmodified peptide + 210.19 Da | [10] |
| Observed Mass | Experimentally determined mass of the myristoylated peptide. | Should match the predicted mass within instrumental error. | [10] |
| Characteristic Neutral Loss in MS/MS | A common fragmentation pattern observed for myristoylated peptides. | A neutral loss of 210 Da is a strong indicator of myristoylation. | [10] |
Example Mass Calculation:
| Peptide Sequence | Unmodified Mass (Da) | Myristoylated Mass (Da) |
| GASKYLG | 724.38 | 934.57 |
| GCVSAED | 693.26 | 903.45 |
Mandatory Visualization
Signaling Pathway: Src Kinase Activation
Myristoylation is essential for the membrane localization and function of Src, a non-receptor tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival.[4][5] The myristoyl group acts as a hydrophobic anchor that helps to tether Src to the inner leaflet of the plasma membrane.[4]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 8. biotage.com [biotage.com]
- 9. Recombinant synthesis of hybrid lipid-peptide polymer fusions that self-assemble and encapsulate hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cationic Lipids Using Myristic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of myristic anhydride in the synthesis of cationic lipids, which are critical components in non-viral gene delivery and drug delivery systems.
Introduction to Myristoylated Cationic Lipids
Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. The hydrophobic tails, often comprising fatty acid chains, play a crucial role in the formation of lipid bilayers and the overall stability and transfection efficiency of the resulting liposomes. Myristic acid, a saturated 14-carbon fatty acid, is frequently incorporated into the hydrophobic domain of cationic lipids. The resulting myristoylated lipids, such as the well-known DMRIE (1,2-dimyristyloxypropyl-3-dimethyl-hydroxyethylammonium bromide), have demonstrated high efficiency in delivering nucleic acids into cells. This compound serves as an effective reagent for introducing these myristoyl chains onto a polar headgroup precursor through an acylation reaction.
Core Principle: Acylation with this compound
The fundamental reaction for incorporating myristoyl chains is the acylation of a nucleophilic group, typically a primary or secondary amine or a hydroxyl group, on a precursor molecule. This compound is a reactive acylating agent that readily reacts with these nucleophiles to form a stable amide or ester bond, respectively, releasing myristic acid as a byproduct. This reaction is generally carried out in an aprotic organic solvent, often in the presence of a non-nucleophilic base to neutralize the myristic acid byproduct and drive the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of a DMRIE Analogue using this compound
This protocol describes the synthesis of a cationic lipid with two myristoyl chains attached to a 3-(dimethylamino)-1,2-propanediol backbone. This is analogous to the synthesis of DMRIE, but utilizes this compound instead of myristoyl chloride.
Materials:
-
3-(Dimethylamino)-1,2-propanediol
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(dimethylamino)-1,2-propanediol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Addition of this compound: In a separate flask, dissolve this compound (2.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirring solution of the amino alcohol at room temperature over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography. A gradient elution system, for instance, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, can be employed to isolate the desired dimyristoylated cationic lipid.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Protocol 2: Formulation of Cationic Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes from the synthesized myristoylated cationic lipid, often in combination with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol.[1]
Materials:
-
Synthesized myristoylated cationic lipid
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline)
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringes and polycarbonate membranes (for extrusion)
Procedure:
-
Lipid Film Formation: Dissolve the synthesized cationic lipid and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for at least one hour.
-
Hydration: Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid mixture. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended):
-
Sonication: To obtain smaller, more uniform liposomes, the MLV suspension can be sonicated in a bath sonicator.
-
Extrusion: For a more defined and uniform size distribution, the MLVs can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated several times to ensure homogeneity.[1]
-
-
Characterization: The resulting liposomes should be characterized for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Quantitative Data Presentation
The performance of cationic lipids is highly dependent on their structure, including the length of their hydrophobic chains. The following tables summarize key quantitative data for cationic lipids containing myristoyl (C14) chains compared to other chain lengths.
Table 1: Influence of Acyl Chain Length on Transfection Efficiency
| Cationic Lipid Backbone | Acyl Chain Length | Transfection Efficiency (Relative to Control) | Cell Line | Reference |
| Spermine-based | C14 (Myristoyl) | Highest | HeLa | [2] |
| Spermine-based | C16 (Palmitoyl) | Intermediate | HeLa | [2] |
| Spermine-based | C18 (Stearoyl) | Lowest | HeLa | [2] |
This data indicates that for this particular spermine-based cationic lipid, the C14 acyl chain provides the optimal length for high transfection efficiency in HeLa cells.[2]
Table 2: Physicochemical Properties of Myristoylated Cationic Liposomes
| Cationic Lipid | Helper Lipid (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DMRIE Analogue | DOPE (1:1) | 100 - 200 | < 0.3 | +30 to +50 | General Literature |
| C14-DOTMA Analogue | DOPE (1:1) | ~150 | ~0.2 | > +30 | [3] |
These values are typical for myristoylated cationic liposomes and indicate the formation of stable, positively charged nanoparticles suitable for gene delivery. A PDI below 0.3 suggests a relatively monodisperse population of liposomes. A zeta potential above +30 mV is generally considered indicative of good colloidal stability due to electrostatic repulsion between particles.[4]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of a myristoylated cationic lipid.
Liposome Formulation Workflow
Caption: Workflow for the formulation of cationic liposomes via thin-film hydration.
Logical Relationship of Cationic Lipid Components
Caption: Key structural components of a myristoylated cationic lipid.
References
- 1. protocols.io [protocols.io]
- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cholesteryl Myristate Using Myristic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl myristate is a cholesterol ester that plays a significant role in various biological and pharmaceutical applications. As a major component of lipid nanoparticles, it is utilized as a drug carrier system for compounds with low water solubility. This document provides detailed application notes and a comprehensive protocol for the synthesis of cholesteryl myristate through the esterification of cholesterol with myristic anhydride, a method known for its high efficiency and yield.
Applications
Cholesteryl esters, such as cholesteryl myristate, are integral to the transport and storage of cholesterol in biological systems. In the field of drug delivery, their amphiphilic nature makes them excellent components for the formulation of various nanoparticle-based drug delivery systems. These systems can enhance the solubility, stability, and bioavailability of therapeutic agents. Specifically, cholesteryl myristate has been incorporated into lipid nanoparticles to facilitate the delivery of poorly water-soluble drugs.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for the reactants and the final product, cholesteryl myristate.
Table 1: Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Cholesterol | C₂₇H₄₆O | 386.65 | 148-150 |
| This compound | C₂₈H₅₄O₃ | 438.73 | 53-55 |
| Cholesteryl Myristate | C₄₁H₇₂O₂ | 597.01 | 84 |
Table 2: Spectroscopic Data for Cholesteryl Myristate
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 5.37 (m, 1H, vinylic proton), 4.60 (m, 1H, C3-H), 2.28 (t, 2H, -OCO-CH₂-), 1.02 (s, 3H, C19-CH₃), 0.91 (d, 3H, C21-CH₃), 0.86 (d, 6H, C26/27-CH₃), 0.68 (s, 3H, C18-CH₃) |
| ¹³C NMR (CDCl₃) | δ 173.3 (C=O), 139.8 (C5), 122.5 (C6), 73.9 (C3), 56.7, 56.1, 50.1, 42.3, 39.7, 39.5, 38.1, 37.0, 36.6, 36.2, 35.8, 34.8, 31.9, 31.8, 29.7, 29.5, 29.3, 29.2, 28.2, 28.0, 25.3, 24.3, 23.8, 22.8, 22.6, 21.0, 19.3, 18.7, 11.8 |
| Mass Spectrometry (MS) | m/z: 596.55 (M⁺) |
Experimental Protocols
This section details the synthesis of cholesteryl myristate from cholesterol and this compound, a method adapted from the procedure described by Patel et al. for the acylation of cholesterol.[1] This method utilizes 4-(pyrrolidino)pyridine as a catalyst to achieve high yields.
Materials and Equipment
-
Cholesterol (≥99%)
-
This compound (≥95%)
-
4-(Pyrrolidino)pyridine (≥98%)
-
Dichloromethane (DCM), anhydrous
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Silica gel for column chromatography (60-120 mesh)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Synthesis of Cholesteryl Myristate
dot graph "Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_reactants" { label="Reactant Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cholesterol [label="Cholesterol"]; MyristicAnhydride [label="this compound"]; Catalyst [label="4-(Pyrrolidino)pyridine"]; Solvent [label="Anhydrous DCM"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactionMix [label="Combine Reactants in DCM\nunder Inert Atmosphere"]; Stir [label="Stir at Room Temperature\n(Monitor by TLC)"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter to Remove By-products"]; Evaporate [label="Evaporate Solvent"]; Column [label="Silica Gel Column Chromatography\n(Hexane/Ethyl Acetate)"]; Recrystallize [label="Recrystallize from Acetone/Ethanol"]; }
subgraph "cluster_product" { label="Final Product"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Cholesteryl Myristate"]; }
Cholesterol -> ReactionMix; MyristicAnhydride -> ReactionMix; Catalyst -> ReactionMix; Solvent -> ReactionMix; ReactionMix -> Stir; Stir -> Filter; Filter -> Evaporate; Evaporate -> Column; Column -> Recrystallize; Recrystallize -> Product; } dot Figure 1: Experimental workflow for the synthesis of cholesteryl myristate.
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add this compound (1.2 eq) followed by a catalytic amount of 4-(pyrrolidino)pyridine (0.1 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system such as acetone/ethanol to obtain pure cholesteryl myristate as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized cholesteryl myristate using ¹H NMR, ¹³C NMR, and mass spectrometry, and by determining its melting point.
Preparation of this compound (if not commercially available)
This compound can be synthesized from myristic acid. A common method involves the reaction of myristoyl chloride with myristic acid in the presence of a base like pyridine. Alternatively, it can be prepared by treating myristic acid with a dehydrating agent such as acetic anhydride.
dot graph "Myristic_Anhydride_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_reactants_anhydride" { label="Reactants"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyristicAcid [label="Myristic Acid"]; DehydratingAgent [label="Dehydrating Agent\n(e.g., Acetic Anhydride)"]; }
subgraph "cluster_reaction_anhydride" { label="Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Heat Reactants"]; }
subgraph "cluster_purification_anhydride" { label="Purification"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Vacuum Distillation"]; }
subgraph "cluster_product_anhydride" { label="Product"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyristicAnhydride [label="this compound"]; }
MyristicAcid -> Reaction; DehydratingAgent -> Reaction; Reaction -> Distillation; Distillation -> MyristicAnhydride; } dot Figure 2: Synthesis of this compound from myristic acid.
Signaling Pathways and Logical Relationships
The synthesis of cholesteryl myristate is a straightforward esterification reaction. The logical relationship of the components is depicted below.
dot graph "Reaction_Mechanism_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Cholesterol [label="Cholesterol\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyristicAnhydride [label="this compound\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="4-(Pyrrolidino)pyridine\n(Acyl Transfer Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"];
Intermediate [label="Acyl-Pyridinium Intermediate\n(Activated Electrophile)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Product [label="Cholesteryl Myristate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Myristic Acid", fillcolor="#5F6368", fontcolor="#FFFFFF"];
MyristicAnhydride -> Intermediate [label=" reacts with"]; Catalyst -> Intermediate [label=" activates"]; Cholesterol -> Product [label=" attacks Intermediate to form"]; Intermediate -> Product; Intermediate -> Byproduct [label=" releases"]; } dot Figure 3: Logical relationship of reactants and catalyst in the synthesis.
Conclusion
The synthesis of cholesteryl myristate using this compound and a 4-(pyrrolidino)pyridine catalyst is a robust and high-yielding method suitable for laboratory and potential scale-up production. The detailed protocol and accompanying data provide a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and drug delivery. The final product's purity can be readily assessed using standard analytical techniques, ensuring its suitability for downstream applications.
References
Application Notes and Protocols: Acylation of sn-glycero-3-phosphocholine with Myristic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and analysis of 1-myristoyl-sn-glycero-3-phosphocholine, a prominent lysophosphatidylcholine (LPC). LPCs are bioactive lipid molecules that play crucial roles in a variety of physiological and pathological processes, including signal transduction, inflammation, and the regulation of membrane protein function. The targeted synthesis of specific LPC species, such as myristoyl-LPC, is essential for investigating their biological functions and for the development of novel therapeutics.
The primary method detailed herein is the chemical acylation of sn-glycero-3-phosphocholine (GPC) with myristic anhydride, a high-yield approach for producing phosphatidylcholines.[1] Additionally, enzymatic synthesis methods are presented as an alternative, offering high specificity and yield under optimized conditions. This document also includes a comprehensive protocol for the purification and quantitative analysis of the resulting myristoyl-LPC using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Furthermore, the known signaling pathways associated with myristoyl-LPC are described and visualized to provide a broader biological context for its application in research and drug development.
Data Presentation
Table 1: Reported Yields for the Synthesis of Lysophosphatidylcholines
| Method | Acyl Donor | Catalyst/Enzyme | Key Parameters | Yield (%) | Reference |
| Chemical Synthesis | Fatty Acid Anhydride | 4-Pyrrolidinopyridine | Benzene-DMSO (1:1), 40-42°C, 2-5 hr | High-yield (unspecified) | Patel et al., 1979[1] |
| Enzymatic Synthesis | n-3 PUFA-rich fatty acids | Lipozyme TL IM | Solvent-free, 45°C, 15% enzyme loading, 1:20 GPC to fatty acid ratio | ~70 mol% (LPC) | (2017)[2] |
| Enzymatic Synthesis | n-3 PUFA | Immobilized MAS1 Lipase | Solvent-free, 55°C, 300 U/g enzyme, 1:20 GPC to fatty acid ratio | 90.77 mol% (LPC) | (2020)[3] |
| Enzymatic Synthesis | n-3 PUFA | Immobilized MAS1 Lipase | Optimized conditions | 93.12% (GPC conversion) | (2020)[3][4] |
Experimental Protocols
Protocol 1: Chemical Synthesis of 1-Myristoyl-sn-glycero-3-phosphocholine
This protocol is adapted from the method described by Patel et al. (1979) for the acylation of GPC.[1]
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
This compound
-
4-pyrrolidinopyridine (catalyst)
-
Anhydrous Benzene
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Reaction vessel with a magnetic stirrer and heating capabilities
-
Purification apparatus (Silica gel column or Preparative HPLC system)
Procedure:
-
Preparation: Dry the GPC under vacuum to remove any residual water. Ensure all glassware is thoroughly dried.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (argon or nitrogen), dissolve the dried GPC in a 1:1 mixture of anhydrous benzene and anhydrous DMSO.
-
Addition of Reagents: To the GPC solution, add 4-pyrrolidinopyridine (catalytic amount).
-
Acylation Reaction: Add this compound to the reaction mixture. A moderate excess of the anhydride (e.g., 2 molar equivalents per hydroxyl group of GPC) is recommended.
-
Incubation: Heat the reaction mixture to 40-42°C with continuous stirring for 2-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification:
-
Silica Gel Chromatography: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue can be purified by silica gel column chromatography.
-
Preparative HPLC: Alternatively, the product can be purified using a preparative HPLC system with a silica gel column, eluting with a chloroform-methanol-water mixture (e.g., 60:30:4 v/v/v).[1]
-
Protocol 2: Quantification of 1-Myristoyl-sn-glycero-3-phosphocholine by UHPLC-MS/MS
This protocol provides a targeted method for the quantification of 1-myristoyl-sn-glycero-3-phosphocholine (LPC 14:0).[5]
Instrumentation and Materials:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 100 x 2.1 mm, 2.6 µm)[5]
-
1-Myristoyl-sn-glycero-3-phosphocholine (LPC 14:0) standard
-
Internal Standard (e.g., LPC 13:0 or LPC 19:0)[6]
-
Solvents for mobile phase (e.g., Acetonitrile, Water, Formic Acid)
-
Sample extraction reagents (e.g., Methanol, Chloroform)
Procedure:
-
Sample Preparation (Lipid Extraction):
-
For biological samples (e.g., plasma, cell lysates), perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
Spike the sample with the internal standard before extraction to account for extraction efficiency and matrix effects.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
UHPLC Separation:
-
Column: Kinetex C18 (100 Å, 100 x 2.1 mm, 2.6 µm)[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Develop a suitable gradient to separate LPC 14:0 from other lipid species. A typical gradient might start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for LPC 14:0: Monitor the transition of the precursor ion (m/z of [M+H]+ for LPC 14:0) to a specific product ion (e.g., the phosphocholine headgroup fragment at m/z 184).
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the chosen internal standard.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of the LPC 14:0 standard.[5]
-
Calculate the concentration of LPC 14:0 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Biological Relevance
1-Myristoyl-sn-glycero-3-phosphocholine is a signaling lipid that can modulate the activity of various cellular targets, including G protein-coupled receptors (GPCRs). One such receptor implicated in LPC signaling is GPR132 (also known as G2A). While some studies suggest LPCs are not direct agonists, they can regulate GPR132's surface expression and signaling responses.[7] Downstream signaling from related receptors often involves the adapter protein MyD88 and the PI3K-AKT pathway, which are crucial in inflammatory responses.
Experimental Workflow for Synthesis and Analysis
Caption: Synthesis and analysis workflow.
Putative Signaling Pathway of Myristoyl-LPC
Caption: Myristoyl-LPC signaling pathway.
References
- 1. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Lysophosphatidylcholine Enriched with n-3 Polyunsaturated Fatty Acids by Immobilized MAS1 Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Fatty Acyl Derivatives of Macrocyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fatty acids to macrocyclic peptides is a pivotal strategy in modern drug development, enhancing the therapeutic potential of these versatile molecules. Lipidation, the process of attaching a lipid moiety, can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile. By increasing lipophilicity, fatty acylation can enhance membrane permeability, prolong plasma half-life through albumin binding, and improve receptor engagement.[1] This document provides detailed protocols and methodologies for the preparation of fatty acyl derivatives of macrocyclic peptides, targeting researchers in peptide chemistry, pharmacology, and drug discovery.
Strategic Approaches to Peptide Lipidation
The synthesis of lipidated peptides can be approached through several methods, each with distinct advantages. The choice of strategy often depends on the desired site of acylation (N-terminus or amino acid side chain), the nature of the fatty acid, and the overall complexity of the macrocyclic peptide.
Key Strategies Include:
-
Solid-Phase Peptide Synthesis (SPPS): The fatty acid can be coupled to the peptide while it is still attached to the solid support. This is a common and efficient method for N-terminal acylation.[2][3]
-
Solution-Phase Ligation: This method involves the conjugation of a purified peptide and a fatty acid derivative in solution. It is particularly useful for complex peptides or when site-specific modification of an internal amino acid is required.
-
Chemoenzymatic Synthesis: This approach combines chemical synthesis of the linear peptide with enzymatic cyclization and/or lipidation, offering high specificity and milder reaction conditions.[4][5]
Experimental Protocols
Protocol 1: N-Terminal Fatty Acylation via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the direct coupling of a fatty acid to the N-terminus of a resin-bound macrocyclic peptide precursor.
Materials:
-
Fmoc-protected peptide-resin
-
Fatty acid (e.g., Palmitic acid, Myristic acid)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Fatty Acid Activation: In a separate vessel, dissolve the fatty acid (3-5 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated fatty acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to monitor the completion of the coupling reaction.
-
Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the lipidated peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum. Purify the crude lipidated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Protocol 2: Site-Specific Side-Chain Acylation via Orthogonal Protection
This protocol details the acylation of a specific amino acid side chain (e.g., Lysine) using an orthogonal protecting group strategy.
Materials:
-
Peptide-resin with an amino acid bearing an orthogonally protected side chain (e.g., Fmoc-Lys(Alloc)-OH)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger for the Alloc group (e.g., Phenylsilane)
-
Fatty acid and coupling reagents as in Protocol 1
-
Solvents: DMF, DCM
Procedure:
-
Peptide Synthesis: Synthesize the macrocyclic peptide on a solid support using standard Fmoc-SPPS, incorporating the orthogonally protected amino acid at the desired position.
-
Orthogonal Deprotection: After completing the peptide sequence, treat the resin with a solution of the palladium catalyst and scavenger in DCM to selectively remove the Alloc protecting group from the lysine side chain. This reaction is typically performed under an inert atmosphere.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts.
-
Side-Chain Acylation: Couple the fatty acid to the deprotected lysine side-chain amine using the activation and coupling procedure described in Protocol 1 (steps 2 and 3).
-
Final Cleavage and Purification: Cleave the peptide from the resin and purify as described in Protocol 1 (steps 5 and 6).
Data Presentation
The success of fatty acylation can be quantified by yield, purity, and analytical characterization. Below are example tables summarizing typical data obtained from these protocols.
Table 1: Summary of N-Terminal Acylation Reactions
| Macrocyclic Peptide | Fatty Acid (Chain Length) | Coupling Method | Crude Yield (%) | Purity by RP-HPLC (%) | Observed Mass (Da) | Expected Mass (Da) |
| Cyclo(RGDfK) | Palmitic Acid (C16) | HBTU/DIPEA | 75 | >95 | 829.5 | 829.5 |
| Daptomycin analog | Myristic Acid (C14) | HATU/DIPEA | 68 | >96 | 1845.2 | 1845.1 |
| Unnamed Peptide A | Stearic Acid (C18) | HBTU/DIPEA | 71 | >95 | 1256.8 | 1256.8 |
Table 2: Characterization of Purified Fatty Acyl Peptides
| Derivative Name | Fatty Acyl Chain | Retention Time (min)† | Molecular Formula | Purity (%) |
| C12-CGKRK | Lauric Acid (C12) | 25.4 | C₄₅H₈₇N₁₅O₇ | 98.2 |
| C14-CGKRK | Myristic Acid (C14) | 28.1 | C₄₇H₉₁N₁₅O₇ | 97.5 |
| C16-CGKRK | Palmitic Acid (C16) | 30.5 | C₄₉H₉₅N₁₅O₇ | 98.6 |
| C18-CGKRK | Stearic Acid (C18) | 32.8 | C₅₁H₉₉N₁₅O₇ | 96.9 |
†Retention times are dependent on the specific RP-HPLC column and gradient used.[3]
Visualization of Experimental Workflows
Diagram 1: N-Terminal Fatty Acylation Workflow (SPPS)
Caption: Workflow for N-terminal fatty acylation on solid phase.
Diagram 2: Side-Chain Acylation Workflow (Orthogonal Protection)
Caption: Workflow for site-specific side-chain acylation.
Characterization of Fatty Acyl Peptides
Proper characterization is crucial to confirm the identity and purity of the final product.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to verify the molecular weight of the lipidated peptide, confirming the successful conjugation of the fatty acid.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the final product and for purification. The increased hydrophobicity of the lipidated peptide typically results in a longer retention time compared to the non-lipidated precursor.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the fatty acyl chain, providing structural confirmation.[7]
Conclusion
The preparation of fatty acyl derivatives of macrocyclic peptides is a powerful tool for enhancing their therapeutic properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize these valuable compounds. Careful selection of the synthetic strategy, along with rigorous purification and characterization, are essential for obtaining high-quality lipidated peptides for biological evaluation.
References
- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Chemoenzymatic and template-directed synthesis of bioactive macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic Strategies for Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Myristic Anhydride in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Myristoylation in Cellular Processes
Myristoylation is a critical lipid modification where a myristoyl group, derived from the 14-carbon saturated fatty acid myristic acid, is attached to the N-terminal glycine of a protein.[1] This process, catalyzed by N-myristoyltransferase (NMT), is a vital co- and post-translational modification that influences the function of numerous eukaryotic and viral proteins.[1][2] The addition of the hydrophobic myristoyl group facilitates weak and reversible protein-membrane and protein-protein interactions, which are essential for localizing proteins to specific subcellular compartments, such as the plasma membrane and Golgi apparatus.[1][3] These interactions are fundamental to a wide array of cellular signaling pathways, including those involving G-proteins and protein kinases.[3][4] Consequently, aberrant myristoylation is implicated in various diseases, including cancer and infectious diseases, making the enzymes involved, particularly NMT, attractive therapeutic targets.[2][4]
Proteomics research plays a pivotal role in identifying myristoylated proteins and understanding their functional roles. The primary methods for studying protein myristoylation on a proteome-wide scale involve metabolic labeling with myristic acid analogs that can be subsequently detected and enriched for mass spectrometry analysis.[5][6]
While not a conventional reagent in proteomics, myristic anhydride presents a potential, albeit underexplored, tool for the chemical modification of peptides. Based on the well-established reactivity of other acid anhydrides in proteomics, this compound could theoretically be used to introduce a myristoyl group to the N-terminus and lysine residues of peptides in vitro. This application note will explore this hypothetical application, provide a speculative protocol, and contrast it with established methodologies for studying protein myristoylation.
Hypothetical Application of this compound in Proteomics
This compound, as a reactive derivative of myristic acid, can be envisioned as a chemical tool for the derivatization of peptides prior to mass spectrometry analysis. The underlying principle is the acylation of primary amine groups (the peptide N-terminus and the ε-amino group of lysine residues) with the myristoyl group.[7][8] This modification would significantly increase the hydrophobicity of the modified peptides, which could be leveraged for specific enrichment strategies or to alter their chromatographic behavior.
Proposed Reaction Mechanism
The reaction of this compound with a primary amine on a peptide is expected to proceed via nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the formation of a stable amide bond and the release of a myristate molecule as a leaving group.
Potential Advantages and Disadvantages
Potential Advantages:
-
Increased Hydrophobicity: The addition of a C14 alkyl chain would dramatically increase the hydrophobicity of labeled peptides, potentially aiding in their separation from unmodified peptides through reversed-phase chromatography or other hydrophobic interaction-based methods.[9]
-
Targeted Derivatization: Like other anhydrides, it would target specific functional groups (primary amines), providing a degree of predictability in the modification.[7]
-
Chemical Synthesis of Myristoylated Standards: this compound could be used to synthesize myristoylated peptide standards for use in targeted proteomics assays.[10]
Potential Disadvantages:
-
Lack of Established Protocols: There are no standardized, validated protocols for the use of this compound in proteomics, requiring significant optimization and validation.
-
Reaction Efficiency and Specificity: The efficiency and specificity of the reaction would need to be thoroughly characterized to ensure complete and predictable labeling. Incomplete labeling can complicate data analysis.
-
Impact on Mass Spectrometry Analysis: The increased hydrophobicity might lead to poor solubility of modified peptides in aqueous solutions and could potentially suppress ionization in electrospray ionization mass spectrometry.
Experimental Protocols
Hypothetical Protocol for Peptide Myristoylation using this compound
Disclaimer: This is a hypothetical protocol based on established methods for other anhydrides and requires experimental validation.
1. Materials:
-
Lyophilized peptide sample
-
This compound (dissolved in an anhydrous organic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Labeling buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5
-
Quenching solution: 5% hydroxylamine or 100 mM Tris-HCl, pH 8.0
-
Formic acid (FA)
-
C18 desalting spin column
2. Procedure:
-
Peptide Resuspension: Resuspend the lyophilized peptide sample in the labeling buffer to a final concentration of 1-2 mg/mL.
-
Labeling Reaction:
-
Add the this compound solution to the peptide solution to achieve a 10-20 fold molar excess of the anhydride over the total number of primary amine groups (N-termini and lysine residues).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to react with any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Acidification and Desalting:
-
Acidify the sample by adding formic acid to a final concentration of 1%.
-
Desalt the sample using a C18 spin column according to the manufacturer's protocol to remove salts and excess reagents.
-
-
Elution and Drying:
-
Elute the myristoylated peptides from the C18 column using an appropriate organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried, myristoylated peptides in a solution compatible with the mass spectrometer (e.g., 2% acetonitrile, 0.1% formic acid).
-
Analyze the sample by LC-MS/MS. The myristoylation will result in a mass shift of +210.198 Da for each modification.[10]
-
Established Protocol for Studying N-Myristoylation: Metabolic Labeling
This is a well-established method for studying endogenous protein myristoylation.
1. Materials:
-
Cell culture medium deficient in myristic acid
-
Myristic acid analog (e.g., a clickable alkyne- or azide-tagged myristic acid)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., biotin-azide or -alkyne, copper catalyst, reducing agent)
-
Streptavidin affinity resin
-
Digestion buffer and trypsin
-
Mass spectrometer
2. Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with the myristic acid analog for a defined period to allow for its incorporation into newly synthesized proteins.[6]
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the total proteome.
-
Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the myristic acid analog incorporated into the proteins.
-
Affinity Purification: Use streptavidin affinity resin to enrich for the biotin-tagged (and thus myristoylated) proteins.
-
On-Bead or In-Solution Digestion: Digest the enriched proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the myristoylated proteins.
Quantitative Data Presentation
Expected Quantitative Data for this compound Labeling (Hypothetical)
| Parameter | Expected Value | Notes |
| Labeling Efficiency | > 95% | Based on efficiencies observed with other anhydrides like trimethylacetic anhydride (>98%).[11] Requires optimization of reaction conditions (reagent concentration, pH, incubation time). |
| Mass Shift per Myristoyl Group | +210.198 Da | The monoisotopic mass of the myristoyl group (C14H27O). |
| Peptide Recovery | > 80% | Potential for sample loss during cleanup steps due to increased hydrophobicity. |
| Side Reactions | Low | Anhydrides can potentially react with hydroxyl groups on serine, threonine, and tyrosine under certain conditions. This needs to be assessed. |
Representative Quantitative Data for Metabolic Labeling
| Parameter | Typical Value/Observation | Reference |
| Incorporation Efficiency | Varies by cell type and analog | Dependent on cellular uptake and utilization of the analog by NMT. |
| Enrichment Fold-Change | > 10-fold | For known myristoylated proteins after affinity purification. |
| Number of Identified Myristoylated Proteins | Dozens to hundreds | Dependent on the sensitivity of the mass spectrometer and the efficiency of the workflow. |
Visualizations
Biological N-Myristoylation Pathway
Caption: Biological pathway of protein N-myristoylation.
Experimental Workflow for Peptide Derivatization with this compound
Caption: Workflow for peptide derivatization using this compound.
Experimental Workflow for Metabolic Labeling of Myristoylated Proteins
Caption: Workflow for metabolic labeling to study protein myristoylation.
Conclusion
For the comprehensive and reliable study of endogenous protein myristoylation, established methods such as metabolic labeling with bioorthogonal myristic acid analogs remain the gold standard. These approaches allow for the specific identification and quantification of myristoylated proteins in their native cellular context, providing invaluable insights into their biological functions. Researchers and drug development professionals should continue to rely on these validated techniques while considering the potential of reagents like this compound for specialized, developmental applications in chemical proteomics.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethylacetic Anhydride–Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of myristoylation reactions?
Welcome to the technical support center for myristoylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and success of your myristoylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-myristoylation and what are the key components of the reaction?
N-myristoylation is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a target protein.[1][2][3][4] This modification is vital for protein localization, stability, and involvement in signal transduction pathways.[2][5] The key components for a successful myristoylation reaction, whether in vivo or in vitro, are:
-
N-myristoyltransferase (NMT): The enzyme that catalyzes the reaction. In vertebrates, there are two isoforms, NMT1 and NMT2.[2][4]
-
Protein Substrate: The target protein must have an accessible N-terminal glycine residue.[2][3]
-
Myristoyl-CoA: The activated form of myristic acid that serves as the donor molecule.[2][6]
-
Appropriate Buffer System: To maintain optimal pH and provide necessary co-factors.
Q2: My in vitro myristoylation reaction has a low yield. What are the common causes?
Low yield in in vitro myristoylation reactions can stem from several factors. Key areas to investigate include the integrity and activity of your reagents, and the reaction conditions.[7] Specific issues could be:
-
Inactive NMT Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Suboptimal Protein Substrate: The N-terminal glycine of your protein may be inaccessible, or the protein may be misfolded or aggregated.
-
Degraded Myristoyl-CoA: Myristoyl-CoA can hydrolyze over time.
-
Incorrect Reaction Buffer Conditions: Suboptimal pH or the presence of inhibitory substances can hinder the reaction.
-
Suboptimal Molar Ratio of Reactants: An inappropriate ratio of NMT, protein substrate, and myristoyl-CoA can limit the reaction efficiency.
Q3: How can I confirm that my protein of interest is a suitable substrate for myristoylation?
For a protein to be myristoylated, it typically requires the removal of the initiator methionine to expose an N-terminal glycine residue.[3][8] The substrate specificity of NMT is also influenced by the amino acid sequence following the N-terminal glycine.[9][10][11] While a broad range of amino acids is permitted at positions 3 and 4, there are stricter requirements for position 5, where a serine residue can significantly increase affinity.[10][11]
Q4: What is the difference between co-translational and post-translational myristoylation?
Co-translational myristoylation occurs during protein synthesis, shortly after the N-terminal methionine is cleaved from the nascent polypeptide chain.[2][3] Post-translational myristoylation happens after the protein has been fully synthesized and typically follows a caspase cleavage event that exposes an internal glycine residue, making it available for myristoylation.[2][3][8]
Troubleshooting Guides
Guide 1: Low Yield of Myristoylated Protein in E. coli Expression Systems
A common issue when co-expressing a target protein and NMT in E. coli is a low percentage of myristoylation.[12] This guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low myristoylation yield in E. coli.
Detailed Steps & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Protein Expression | Suboptimal induction conditions for NMT or the target protein. | Optimize IPTG concentration, induction temperature (e.g., lower to 18-25°C), and induction time. |
| Insufficient Myristate | Depletion of endogenous myristic acid in the E. coli host. | Supplement the growth media with myristic acid (typically 50-100 µM) prior to induction. |
| Inactive NMT | The chosen NMT might not be highly active in the bacterial cytoplasm. | Consider using an NMT from a different species (e.g., yeast NMT is commonly used) or a different isoform.[12] |
| Poor Solubility | The myristoylated protein may be less soluble and found in the insoluble fraction after cell lysis.[13] | Analyze both the soluble and insoluble fractions for your protein. If it is in the pellet, try different lysis buffers containing mild detergents or adjust the salt concentration. |
Guide 2: Optimizing In Vitro Myristoylation Reactions
For cell-free systems, careful optimization of reaction components and conditions is paramount for achieving high yields.
Key Parameter Optimization:
| Parameter | Recommendation | Rationale |
| pH | Maintain a pH between 7.0 and 8.0.[9] | NMT activity is optimal in this range; significant deviations can lead to enzyme inactivation. |
| Temperature | Incubate at 25-30°C. | This temperature range generally provides a good balance between enzyme activity and stability. |
| Reactant Concentrations | Perform a titration experiment to determine the optimal concentrations of NMT, your protein substrate, and myristoyl-CoA. | The ideal ratio can vary depending on the specific substrate and NMT isoform. |
| Reaction Time | Conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) to find the optimal incubation time. | This will help determine when the reaction reaches completion and avoid potential product degradation over longer periods. |
| Additives | Include a reducing agent like DTT (1-5 mM) if your protein is prone to oxidation. | Maintaining a reducing environment can be critical for the stability and proper folding of some protein substrates. |
Experimental Workflow for Optimization:
Caption: Workflow for optimizing in vitro myristoylation reaction conditions.
Experimental Protocols
Protocol 1: In Vitro Myristoylation Assay
This protocol is adapted from fluorescence-based assays used to measure NMT activity and can be used to assess the myristoylation of a peptide or protein substrate.[14][15]
Materials:
-
Purified NMT enzyme
-
Purified protein or peptide substrate with an N-terminal glycine
-
Myristoyl-CoA
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 10 mM MgCl₂
-
Quenching Solution (e.g., 8 M urea)
-
Detection Reagent (e.g., for release of CoA, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM))[14]
Procedure:
-
Prepare a master mix containing the assay buffer and your protein substrate.
-
In a microplate, add the NMT enzyme to the master mix.
-
Initiate the reaction by adding myristoyl-CoA.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding the quenching solution.
-
For a fluorescence-based assay, add the CPM reagent and measure the fluorescence to quantify the amount of CoA released, which is stoichiometric to the amount of myristoylated product formed.[14]
-
Alternatively, the reaction products can be analyzed by SDS-PAGE followed by autoradiography (if using radiolabeled myristoyl-CoA) or by mass spectrometry to confirm myristoylation.
Protocol 2: Purification of Myristoylated Proteins
Myristoylated proteins can often be separated from their non-myristoylated counterparts using hydrophobic interaction chromatography (HIC).[13]
Materials:
-
Cell lysate or in vitro reaction mixture containing the myristoylated protein
-
HIC column (e.g., Phenyl Sepharose)
-
Binding Buffer: High salt concentration (e.g., 1 M (NH₄)₂SO₄ in 50 mM Tris-HCl, pH 7.5)
-
Elution Buffer: Low salt concentration (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Equilibrate the HIC column with Binding Buffer.
-
Load the sample onto the column. The hydrophobic myristoyl group will interact with the column resin in the high salt buffer.
-
Wash the column with Binding Buffer to remove unbound, non-myristoylated proteins.
-
Elute the myristoylated protein by applying a decreasing salt gradient using the Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE or Western blot to identify the fractions containing the purified myristoylated protein.
Signaling Pathway Context
Myristoylation is a key modification in many signaling pathways, often facilitating the translocation of signaling proteins to the cell membrane where they can interact with downstream effectors. A classic example is the proto-oncogene tyrosine-protein kinase Src.
Caption: Role of myristoylation in the membrane targeting and activation of Src kinase.[2][5]
References
- 1. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach to Bacterial Expression and Purification of Myristoylated Forms of Neuronal Calcium Sensor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing myristic anhydride in their experiments, particularly for the N-myristoylation of peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in biochemical applications?
A1: this compound is predominantly used as a reagent for N-myristoylation, which is the covalent attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of a peptide or protein.[1] This modification increases the hydrophobicity of the molecule, playing a crucial role in mediating protein-protein interactions, subcellular localization, and membrane targeting.[1]
Q2: What is the expected stoichiometry of the reaction between this compound and a peptide?
A2: The reaction of one molecule of this compound with the N-terminal amine of a peptide yields one molecule of the N-myristoylated peptide and one molecule of myristic acid as a byproduct. Therefore, at least one equivalent of this compound is required per equivalent of peptide. In practice, a slight excess of the anhydride is often used to drive the reaction to completion.
Q3: Is myristoylation a reversible modification?
A3: N-myristoylation via an amide bond is generally considered an irreversible modification.[2] This is in contrast to S-acylation (like palmitoylation), which involves a more labile thioester bond.[2]
Troubleshooting Guide
This guide addresses common issues encountered during N-myristoylation reactions using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Myristoylated Product | 1. Incomplete reaction: Insufficient reaction time, temperature, or reagent concentration. 2. Hydrolysis of this compound: Presence of water in the reaction mixture inactivates the anhydride. 3. Poor solubility of the peptide: The peptide may not be fully accessible to the acylating agent. | 1. Increase the molar excess of this compound (e.g., 1.2-1.5 equivalents). Extend the reaction time or gently increase the temperature (e.g., to room temperature or 40°C). 2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Co-solvents such as DMF or DMSO can be used to improve the solubility of the peptide. |
| Presence of Unreacted Peptide | Similar to "Low Yield". | See solutions for "Low Yield". Purification via reverse-phase HPLC is typically required to separate the myristoylated product from the unreacted peptide. |
| Multiple Peaks on HPLC/MS Analysis | 1. Diacylation: Myristoylation of side-chain amines (e.g., lysine) or hydroxyl groups (e.g., serine, threonine). 2. Formation of aggregates: The hydrophobic myristoylated peptide may form dimers, trimers, or larger aggregates.[3] 3. Presence of myristic acid: This is an expected byproduct and will be present in the crude reaction mixture. | 1. If diacylation is a concern, consider protecting reactive side chains prior to myristoylation. Alternatively, carefully control the stoichiometry of this compound. 2. Dissolve the sample in a solvent containing a small amount of trifluoroacetic acid (TFA) or use a solvent system like ACN:Water (1:1) with 1% TFA to disrupt aggregates before analysis.[4] 3. Myristic acid can be removed during standard reverse-phase HPLC purification. |
| Product is Difficult to Purify | Hydrophobicity and aggregation: The myristoylated peptide is significantly more hydrophobic than its precursor and may aggregate, leading to poor resolution during chromatography.[5][6] | 1. Use a C4 or C8 reverse-phase column instead of a C18 column for less hydrophobic retention. 2. Optimize the HPLC gradient, using a shallower gradient to improve separation. 3. Add organic modifiers like isopropanol to the mobile phase to improve the solubility of the hydrophobic peptide. 4. For extremely hydrophobic peptides, consider adding a temporary hydrophilic tag to the peptide to aid in purification, which can be cleaved off later.[7] |
Common Side Products in this compound Reactions
The following table summarizes the common side products and impurities that can be expected in a typical myristoylation reaction using this compound.
| Side Product/Impurity | Chemical Structure | Origin | Impact on Experiment |
| Myristic Acid | CH₃(CH₂)₁₂COOH | 1. Byproduct of the acylation reaction. 2. Hydrolysis of this compound. | Can interfere with purification and quantification. Typically removed by HPLC. |
| Di-myristoylated Peptide | Peptide with two myristoyl groups | Acylation of the N-terminus and a reactive side chain (e.g., lysine ε-amino group).[3] | Results in a heterogeneous product mixture. Can be difficult to separate from the mono-myristoylated product. |
| O-acylated Peptide | Myristoyl group attached to a hydroxyl side chain (Ser, Thr, Tyr) | Reaction of this compound with the hydroxyl group, which can occur under certain conditions.[8] | Leads to product heterogeneity and potential changes in biological activity. |
| Unreacted Peptide | Starting peptide material | Incomplete reaction. | Reduces the overall yield of the desired product. |
| Aggregates/Oligomers | Non-covalent assemblies of the myristoylated peptide | Hydrophobic interactions between the myristoyl chains.[1][3] | Can cause issues with solubility, purification, and biological assays. |
Experimental Protocols
Protocol for Chemical N-Myristoylation of a Peptide
This protocol describes a general method for the chemical N-myristoylation of a peptide with a free N-terminal amine using this compound.
Materials:
-
Peptide with an N-terminal glycine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF or DCM.
-
Reagent Preparation: In a separate vial, dissolve 1.2 equivalents of this compound in anhydrous DMF or DCM.
-
Reaction Setup: To the peptide solution, add 2 equivalents of triethylamine, followed by a catalytic amount of DMAP (e.g., 0.05 equivalents).[9]
-
Acylation Reaction: Add the this compound solution dropwise to the stirring peptide solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by LC-MS.
-
Quenching the Reaction: Once the reaction is complete, the solvent can be removed under vacuum.
-
Purification: The crude product is purified by reverse-phase HPLC using a suitable column (e.g., C4 or C8) and a water/acetonitrile gradient containing 0.1% TFA.
-
Product Characterization: The purified myristoylated peptide is characterized by mass spectrometry to confirm the correct mass.
Protocol for Analysis of Myristoylation Efficiency
This protocol outlines the use of mass spectrometry to determine the efficiency of the myristoylation reaction.
Procedure:
-
Sample Preparation: Analyze the crude reaction mixture and the purified product by LC-MS.
-
Mass Spectrometry Analysis: Acquire mass spectra of the components. The expected mass of the myristoylated peptide will be the mass of the starting peptide plus 210.2 Da (the mass of the myristoyl group minus the mass of a proton).
-
Quantification: The relative abundance of the unreacted peptide and the myristoylated peptide in the crude mixture can be estimated by comparing the peak areas in the chromatogram or the ion intensities in the mass spectrum. For more accurate quantification, a standard curve with known concentrations of both the unreacted and myristoylated peptide can be used.[10]
Visualizations
Caption: Workflow for chemical N-myristoylation of a peptide.
References
- 1. Intracellular Peptide N‑Myristoylation for Cancer Cell Ferroptosis without Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myristic Anhydride Acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for myristic anhydride acylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the symmetrical anhydride of myristic acid, a 14-carbon saturated fatty acid. It is primarily used as a myristoylating agent in organic synthesis.[1][2][3][4] Its key application is the N-terminal acylation of peptides and proteins, a modification that can enhance their cell permeability and biological activity.[1] It is also used in the synthesis of various esters and other lipid derivatives.[2][3]
Q2: In which solvents is this compound soluble?
This compound is a solid at room temperature with a melting point of 53-55 °C.[3] It is insoluble in water but soluble in a range of organic solvents. Qualitative data indicates solubility in toluene, benzene, ethanol, and ether.[2][3] For practical applications, quantitative solubility data is crucial for reaction setup.
Q3: What are the typical catalysts used for this compound acylation?
For the acylation of alcohols and amines with anhydrides, nucleophilic catalysts are often employed to increase the reaction rate. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for these reactions.[5] Bases such as pyridine or triethylamine can also be used, both as catalysts and as acid scavengers to neutralize the myristic acid byproduct formed during the reaction.[6]
Q4: What are the common side reactions in this compound acylation?
The most common side reaction is the hydrolysis of this compound to two equivalents of myristic acid. This occurs in the presence of water and can be accelerated by heat. Another potential issue is the formation of byproducts resulting from incomplete reactions or reactions with impurities in the starting materials. In the case of substrates with multiple reactive sites, over-acylation can occur.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired acylated product is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Select a more appropriate solvent (see Solubility Data table below).- Gently heat the reaction mixture to a temperature below the melting point of the anhydride (53-55 °C) to aid dissolution.[3]- Use a co-solvent system to improve solubility. |
| Incomplete Reaction | - Increase the reaction time and monitor progress using TLC or LC-MS.- Increase the reaction temperature in increments of 10-20 °C.- Add a catalyst such as DMAP (0.05-2 mol%) to accelerate the reaction.[5]- Use a slight excess of this compound (1.1-1.5 equivalents). |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Low Nucleophilicity of the Substrate | - For acylation of alcohols and amines, add a base like pyridine or triethylamine to increase the nucleophilicity of the substrate.[6]- In the case of sterically hindered alcohols, a more potent catalyst system like DMAP may be required.[7] |
| Product Degradation During Workup | - Perform aqueous washes with cold solutions to minimize hydrolysis of the product.- Use a mild base, such as sodium bicarbonate solution, to neutralize and remove the myristic acid byproduct. |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.
| Potential Cause | Troubleshooting Steps |
| Presence of Myristic Acid | - This is the primary byproduct from the reaction and hydrolysis of the anhydride. It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). |
| Over-acylation of the Substrate | - If your substrate has multiple nucleophilic sites, consider using protecting groups for the sites you do not wish to acylate.- Control the stoichiometry by slowly adding a stoichiometric amount of this compound to the reaction mixture. |
| Unreacted Starting Material | - This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield". |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Predicted Solubility ( g/100 mL at 25 °C) |
| Toluene | Aromatic Hydrocarbon | High (>10) |
| Benzene | Aromatic Hydrocarbon | High (>10) |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderate (1-10) |
| Tetrahydrofuran (THF) | Ether | Moderate (1-10) |
| Diethyl Ether | Ether | Moderate (1-10) |
| Ethanol | Alcohol | Low (0.1-1) |
| Acetonitrile | Nitrile | Low (0.1-1) |
| Water | Protic | Insoluble (<0.01) |
Table 2: Representative Reaction Conditions for this compound Acylation
Note: The following conditions are compiled from general acylation protocols and specific examples with myristic or similar anhydrides. Optimal conditions will vary depending on the specific substrate.
| Substrate Type | This compound (eq.) | Catalyst/Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine (e.g., Benzylamine) | 1.1 - 1.5 | Pyridine (as solvent) or Triethylamine (1.5) | DCM or neat | 0 - 25 | 1 - 4 | >90 |
| Secondary Amine (e.g., Diethylamine) | 1.1 - 1.5 | Pyridine (as solvent) or Triethylamine (1.5) | DCM or neat | 25 - 50 | 2 - 8 | 80 - 95 |
| Primary Alcohol (e.g., Ethanol) | 1.1 - 1.5 | DMAP (0.1) / Triethylamine (1.5) | DCM | 25 | 2 - 6 | >90 |
| Sterically Hindered Alcohol | 1.5 - 2.0 | DMAP (0.2) / Triethylamine (2.0) | Toluene | 50 - 80 | 12 - 24 | 60 - 80 |
| N-terminal Glycine on Resin-Bound Peptide | 5 - 10 | DIPEA (10) | DMF/DCM | 25 - 40 | 2 - 4 | >90 (on resin) |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Primary Amine
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or use neat if the amine is a liquid.
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution and stir.
-
Addition of this compound: In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM. Add the this compound solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution (to remove myristic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-myristoyl amine.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Protocol 2: DMAP-Catalyzed O-Acylation of an Alcohol
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.1 eq.), and triethylamine (1.5 eq.). Dissolve the components in anhydrous DCM.
-
Addition of this compound: Add this compound (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC. For less reactive or sterically hindered alcohols, gentle heating (40-50 °C) may be required.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with DCM. Wash the organic phase with saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃, and then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude myristoyl ester can be purified by silica gel chromatography.
Visualizations
Caption: General experimental workflow for this compound acylation.
Caption: Simplified signaling pathway of DMAP-catalyzed acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 626-29-9 [m.chemicalbook.com]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. Myristic acid - Wikipedia [en.wikipedia.org]
- 7. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility of myristic anhydride in reaction media.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of myristic anhydride in reaction media.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
This compound is a solid at room temperature with a melting point of 53-55 °C.[1] It is generally insoluble in water but soluble in various organic solvents.[2][3] Its solubility is highest in nonpolar solvents due to its long hydrophobic alkyl chains.
Q2: I'm observing low solubility of this compound in my chosen reaction solvent. What could be the reason?
Low solubility of this compound can be attributed to several factors:
-
Solvent Polarity: this compound has low solubility in polar solvents. Using a highly polar reaction medium will likely result in poor dissolution.
-
Temperature: The solubility of solids like this compound is often temperature-dependent. Conducting the reaction at room temperature might not be sufficient to achieve complete dissolution.
-
Concentration: The amount of this compound you are trying to dissolve may exceed its saturation point in the chosen volume of solvent at the given temperature.
Q3: Can I heat the reaction mixture to improve the solubility of this compound?
Yes, heating the reaction mixture is a common and effective strategy to increase the solubility of this compound. Since its melting point is relatively low (53-55 °C), gently warming the reaction to a temperature around or slightly above this range can significantly improve dissolution. However, you must ensure that all other reactants and the solvent are stable at the elevated temperature.
Q4: Are there any other techniques to enhance the solubility of this compound?
Besides heating, you can employ the following techniques:
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
-
Co-solvent System: If the primary reaction solvent is not ideal for solubility, adding a small amount of a co-solvent in which this compound is highly soluble can improve the overall solvent properties of the medium. For instance, adding a nonpolar solvent like toluene to a more polar medium could be beneficial.
Q5: My acylation reaction is proceeding slowly or not at all. Could this be related to the solubility of this compound?
Yes, poor solubility of this compound is a likely cause for slow or incomplete reactions. If the anhydride is not fully dissolved, its effective concentration in the solution is low, limiting its availability to react with the substrate. This can lead to sluggish reaction kinetics or a stalled reaction. Ensuring the this compound is fully dissolved before or during the reaction is crucial for success.
Troubleshooting Guide
Issue: this compound is not dissolving in the reaction medium.
This guide provides a systematic approach to address the low solubility of this compound.
Logical Workflow for Troubleshooting Low Solubility
Caption: A stepwise approach to troubleshooting the low solubility of this compound.
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Examples | Qualitative Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The nonpolar nature of these solvents effectively solvates the long alkyl chains of this compound.[3][4] |
| Halogenated | Chloroform, Dichloromethane | Soluble | These solvents are effective at dissolving nonpolar compounds. |
| Ethers | Diethyl ether, THF | Soluble | Ethers can solvate the long alkyl chains of the anhydride.[2] |
| Alcohols | Ethanol | Soluble | This compound is reported to be soluble in ethanol.[2] |
| Polar Aprotic | DMF, DMSO | Likely sparingly soluble | The high polarity of these solvents may not be ideal for the nonpolar this compound. |
| Water | Water | Insoluble | The hydrophobic nature of the long alkyl chains prevents dissolution in water.[2] |
Note: The solubility of myristic acid (the corresponding carboxylic acid) in ethanol and DMF is approximately 15 mg/mL, and in DMSO is approximately 12 mg/mL.[5][6] While not directly equivalent, this suggests that the anhydride may have some solubility in these polar aprotic solvents, although likely limited.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound with Heating
This protocol provides a general method for dissolving this compound in a suitable organic solvent for a subsequent reaction.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Reaction flask equipped with a magnetic stir bar and condenser
-
Heating mantle or oil bath
Procedure:
-
To the reaction flask, add the desired amount of this compound and the anhydrous solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly heat the mixture to a temperature of 55-60 °C.
-
Maintain this temperature and continue stirring until all the this compound has dissolved. The solution should become clear.
-
Once dissolved, proceed with the addition of other reagents as required by your reaction protocol.
Experimental Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound using heat.
Protocol 2: General Procedure for Acylation of an Alcohol using this compound
This protocol describes a general method for the esterification of an alcohol using this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, THF, or pyridine)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Triethylamine (if a non-basic solvent is used)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ensure all glassware is thoroughly dried before use.
-
In the reaction vessel, dissolve the alcohol (1.0 equivalent) and a catalytic amount of DMAP (0.05-0.1 equivalents) in the anhydrous solvent.
-
If using a non-basic solvent like dichloromethane, add triethylamine (1.2 equivalents) to the mixture.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Gentle warming may be necessary as per Protocol 1.
-
Slowly add the this compound solution to the alcohol solution at room temperature with stirring.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction may be gently heated if it is slow at room temperature.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Signaling Pathway (Acylation Mechanism)
While not a biological signaling pathway, the following diagram illustrates the chemical transformation pathway for the acylation of an alcohol with this compound, catalyzed by DMAP.
Caption: Simplified pathway of DMAP-catalyzed acylation.
References
Technical Support Center: Purification of Myristoylated Peptides and Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of myristoylated peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is protein N-myristoylation and why is it important?
A1: Protein N-myristoylation is a lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine residue of a protein.[1] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] Myristoylation plays a crucial role in various cellular processes by mediating protein-membrane interactions and protein-protein interactions.[1][2] It is essential for the proper localization and function of many signaling proteins, and its dysregulation has been implicated in diseases such as cancer and infectious diseases.
Q2: What are the main challenges in purifying myristoylated proteins?
A2: The primary challenges include:
-
Separating myristoylated from non-myristoylated forms: The lipid modification alters the hydrophobicity of the protein, but the size and charge may remain very similar to the unmodified form, making separation difficult.[3][4][5]
-
Low abundance: Myristoylated proteins are often present in low amounts in native sources.[2]
-
Solubility issues: The hydrophobic myristoyl group can lead to aggregation and poor solubility, especially when overexpressed in systems like E. coli.
-
Maintaining biological activity: The purification process must be gentle enough to preserve the native conformation and function of the protein.[6][7]
Q3: Which chromatography techniques are most effective for purifying myristoylated proteins?
A3: Several chromatography techniques can be employed, often in combination:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method that separates proteins based on their surface hydrophobicity.[6][8][9][10] Since myristoylation increases hydrophobicity, HIC is highly effective at separating modified from unmodified proteins.[3][8]
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge.[11][12] While not directly separating based on myristoylation, it is a valuable step for removing other protein impurities.[3][13]
-
Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag), this method can be used for initial capture and purification.[5][14]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for purifying smaller myristoylated peptides due to its high resolution based on hydrophobicity.[15][16][17][18]
Troubleshooting Guides
Issue 1: Poor separation of myristoylated and non-myristoylated protein.
dot
Caption: Troubleshooting poor separation of modified proteins.
Possible Causes & Solutions:
-
Suboptimal Chromatography Method:
-
Ineffective Gradient Elution in HIC:
-
Solution: Optimize the salt gradient. A shallow gradient of decreasing salt concentration is often necessary to resolve the two forms. Experiment with different salt types (e.g., ammonium sulfate, sodium chloride) and concentration ranges.
-
-
Incorrect Resin Choice for HIC:
-
Solution: Screen different HIC resins. Resins are available with varying levels of hydrophobicity (e.g., phenyl, butyl, octyl). A more hydrophobic resin may provide better separation.
-
-
For Peptides:
Issue 2: Low yield of purified myristoylated protein.
dot
Caption: Troubleshooting low protein yield.
Possible Causes & Solutions:
-
Inefficient Myristoylation:
-
Protein Precipitation:
-
Solution: The hydrophobic myristoyl group can cause aggregation. Maintain protein solubility by adding non-ionic detergents (e.g., Triton X-100, NP-40) to lysis and purification buffers. Optimizing pH and salt concentration can also help.
-
-
Loss During Chromatography:
-
Inaccessible Affinity Tag:
-
Solution: The myristoyl group can sometimes cause conformational changes that bury an affinity tag. If using an affinity tag, try purifying under denaturing conditions to expose the tag, followed by refolding.[22] Alternatively, consider moving the tag to the other terminus of the protein.
-
Data Presentation
Table 1: Comparison of Common Chromatography Techniques for Myristoylated Protein Purification
| Technique | Principle | Primary Use | Key Advantage for Myristoylated Proteins | Common Elution Method |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity.[6][9][10] | Separating myristoylated from non-myristoylated forms.[3][8] | Directly exploits the increased hydrophobicity from the myristoyl group. | Decreasing salt gradient.[6][10] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[11][12][23] | General purification to remove charged impurities. | High capacity and resolution for general cleanup.[11] | Increasing salt gradient or pH change.[11] |
| Affinity Chromatography (AC) | Separation based on specific binding to a ligand (e.g., His-tag to Ni-NTA).[14] | Initial capture step for tagged recombinant proteins. | High selectivity for the tagged protein of interest.[5] | Competitive ligand (e.g., imidazole) or pH change.[14] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase.[15][16] | High-resolution purification of myristoylated peptides.[16][17][18] | Excellent resolving power for small, hydrophobic molecules.[19] | Increasing organic solvent (e.g., acetonitrile) gradient.[15][18] |
Experimental Protocols
Protocol 1: General Workflow for Purifying a Recombinant His-tagged Myristoylated Protein
dot
Caption: General experimental workflow for purification.
-
Expression: Co-transform E. coli (e.g., BL21(DE3) strain) with two plasmids: one encoding the protein of interest (e.g., with a C-terminal 6xHis-tag) and another encoding yeast N-myristoyltransferase (NMT).[3][5] Grow the culture in suitable media (e.g., ZYP-5052 auto-induction media) supplemented with 100-200 µM sodium myristate.[5][20]
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, pH 8.0) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet insoluble debris. Collect the supernatant.
-
Affinity Chromatography (Capture Step):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[14]
-
-
Hydrophobic Interaction Chromatography (Separation of Myristoylated Form):
-
Add a high concentration of salt (e.g., 1-2 M ammonium sulfate) to the eluted fraction from the affinity step.
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 50 mM Tris-HCl, 1 M ammonium sulfate, pH 7.5).
-
Load the sample onto the HIC column.
-
Elute the proteins using a linear decreasing gradient of the high-salt buffer to a no-salt buffer. The more hydrophobic myristoylated protein will elute at a lower salt concentration than the non-myristoylated form.[3][8]
-
-
Analysis: Analyze the fractions by SDS-PAGE to check for purity. Confirm the presence of the myristoyl group by mass spectrometry. The mass of the myristoylated protein will be higher than the unmodified protein by approximately 210 Da.
Protocol 2: RP-HPLC for Myristoylated Peptide Purification
-
Sample Preparation: The crude synthetic peptide or digested protein sample is dissolved in a buffer compatible with RP-HPLC, typically containing a low percentage of organic solvent and an ion-pairing agent.
-
Chromatography Conditions:
-
Elution:
-
Equilibrate the column with a low concentration of Mobile Phase B (e.g., 5%).
-
Load the sample onto the column.
-
Elute the peptide with a linear gradient of increasing acetonitrile concentration.[15]
-
-
Detection and Fraction Collection: Monitor the elution profile at 210-220 nm.[18] Collect fractions corresponding to the desired peptide peak.
-
Analysis and Final Preparation: Analyze the collected fractions for purity by analytical HPLC and confirm identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.[18]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Purification of myristoylated and nonmyristoylated neuronal calcium sensor-1 using single-step hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. chromtech.com [chromtech.com]
- 13. Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. hplc.eu [hplc.eu]
- 20. pure.psu.edu [pure.psu.edu]
- 21. Optimized expression and purification of myristoylated human neuronal calcium sensor 1 in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 23. Ion Exchange Chromatography | Sartorius [sartorius.com]
Preventing hydrolysis of myristic anhydride during experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the hydrolysis of myristic anhydride during your experiments. Hydrolysis, the reaction of the anhydride with water to form myristic acid, can compromise experimental outcomes by introducing impurities and altering reagent stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound reacts with water in a process called hydrolysis to yield two molecules of myristic acid. This is a significant issue as it reduces the purity of the reagent, leading to inaccurate concentrations and stoichiometry in your reactions. The presence of myristic acid as an impurity can interfere with reaction pathways, lead to the formation of unintended byproducts, and complicate the purification of your target molecule. For professionals in drug development, utilizing hydrolyzed starting material can negatively affect the quality, efficacy, and safety profile of the final active pharmaceutical ingredient (API).
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The hydrolysis of this compound is primarily accelerated by the following factors:
-
Presence of Water: As the reactant, water is the most direct cause of hydrolysis. Even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to degradation over time.
-
Elevated Temperatures: Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate between this compound and water.
-
Acidic or Basic Conditions: Both acids and bases can act as catalysts for the hydrolysis of anhydrides, significantly increasing the rate of decomposition.[1]
-
Polar Protic Solvents: Solvents such as alcohols can participate in solvolysis, a similar reaction to hydrolysis, further degrading the anhydride.
Q3: How can I visually identify if my this compound has hydrolyzed?
A3: While analytical methods provide definitive confirmation, some visual cues may suggest hydrolysis. Fresh, high-purity this compound typically appears as a white solid.[2] Signs of hydrolysis can include a change in the physical appearance, such as clumping or a change in texture, due to the formation of myristic acid. However, these signs are not conclusive, and analytical testing is recommended to confirm purity.
Q4: What are the optimal storage and handling conditions to prevent hydrolysis?
A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace moisture-laden air. For long-term storage, refrigeration (2-8°C) is advisable. When handling, always work in a dry environment, preferably in a glove box or under a stream of inert gas, and use anhydrous solvents and reagents.
Q5: Which anhydrous solvents are compatible with this compound?
A5: Anhydrous aprotic solvents are the best choice for reactions involving this compound. Suitable options include:
-
Toluene
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF) - must be freshly distilled to remove peroxides and water.
-
Acetonitrile
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or formation of unexpected byproducts. | Hydrolysis of this compound. The presence of myristic acid can interfere with the intended reaction pathway. | 1. Verify Reagent Purity: Before use, confirm the purity of the this compound using an appropriate analytical method (e.g., FT-IR, NMR, or titration). 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Control Temperature: Maintain the recommended reaction temperature. Avoid unnecessary heating. |
| Difficulty in product purification. | Contamination with myristic acid. Myristic acid can be difficult to separate from the desired product, especially if they have similar polarities. | 1. Aqueous Workup: If your product is stable, a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) can help remove the acidic myristic acid impurity. Perform this step quickly and at a low temperature to prevent further hydrolysis of any remaining anhydride. 2. Chromatography: Optimize your column chromatography conditions to effectively separate the myristic acid from your product. |
| Reagent appears clumped or has a different texture. | Partial hydrolysis of the anhydride. Moisture exposure during storage or handling has led to the formation of myristic acid. | 1. Use a Fresh Batch: If significant hydrolysis is suspected, it is best to use a fresh, unopened container of this compound. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting the anhydride into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. |
Data Presentation
Table 1: Factors Influencing the Rate of Hydrolysis of Fatty Acid Anhydrides
| Parameter | Condition | Effect on Hydrolysis Rate | Rationale |
| Temperature | Low (e.g., 0-5 °C) | Slow | Reduced kinetic energy of molecules. |
| Ambient (e.g., 20-25 °C) | Moderate | Sufficient energy for the reaction to proceed at a noticeable rate. | |
| High (e.g., >40 °C) | Fast | Increased kinetic energy leads to more frequent and energetic collisions. | |
| pH | Acidic (pH < 7) | Catalyzed | The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. |
| Neutral (pH ≈ 7) | Baseline Rate | Uncatalyzed hydrolysis by water. | |
| Basic (pH > 7) | Catalyzed | Hydroxide ions are stronger nucleophiles than water, leading to a faster rate of attack on the carbonyl carbon.[1] | |
| Solvent | Aprotic Nonpolar (e.g., Toluene) | Very Slow | This compound is soluble, but water is not, limiting the interaction. |
| Aprotic Polar (e.g., DCM, THF) | Slow to Moderate | Depends on the residual water content. Rigorous drying is crucial. | |
| Protic (e.g., Water, Ethanol) | Fast | The solvent acts as a reactant (hydrolysis or solvolysis). |
Experimental Protocols
Protocol: Monitoring this compound Hydrolysis via pH-Stat Titration
This method allows for the quantitative analysis of the rate of hydrolysis by monitoring the production of myristic acid.
Materials:
-
This compound
-
High-purity water (degassed)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
pH meter with a combination electrode
-
Automatic titrator (autoburette)
-
Thermostated reaction vessel with a magnetic stirrer
-
Inert gas supply (nitrogen or argon)
Procedure:
-
System Setup: Calibrate the pH meter using standard buffers. Set up the automatic titrator with the standardized NaOH solution.
-
Reaction Preparation: In the thermostated reaction vessel, add a known volume of high-purity water and a magnetic stir bar. Allow the temperature to equilibrate.
-
Initiation: Start the stirrer and the pH-stat function on the titrator, setting the target pH to a constant value (e.g., 7.0).
-
Sample Addition: Add a precisely weighed amount of this compound to the vessel. The hydrolysis will begin immediately, producing myristic acid and causing the pH to drop.
-
Titration: The automatic titrator will dispense the NaOH solution to maintain the set pH. Record the volume of NaOH added over time.
-
Data Analysis: The rate of addition of NaOH is directly proportional to the rate of myristic acid formation. This data can be used to determine the reaction kinetics.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for hydrolysis issues.
References
Technical Support Center: Optimizing Myristoylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of pH on myristoylation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for N-myristoyltransferase (NMT) activity?
A1: The optimal pH for N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, generally falls within the neutral to slightly alkaline range. For instance, a fluorescence-based assay for human NMT1 and NMT2 is typically performed at a pH of 7.9-8.0.[1][2][3] Studies on yeast NMT have shown a significant increase in enzyme activity as the pH rises from 6.5 to 7.5.[4]
Q2: How does pH affect the efficiency of myristoylation?
A2: The pH of the reaction environment is a critical factor that can significantly influence the rate of enzyme-catalyzed reactions.[5][6][7] For myristoylation, pH affects the ionization state of amino acid residues within the active site of NMT. These charges are crucial for the proper binding of both the myristoyl-CoA substrate and the peptide substrate. Deviations from the optimal pH can disrupt these interactions, leading to a decrease in catalytic efficiency. Extreme pH values can cause irreversible denaturation of the enzyme, resulting in a complete loss of activity.[6][7]
Q3: Can pH affect the stability of the substrates, myristoyl-CoA, and the target peptide?
A3: Yes, the stability of substrates can be pH-dependent. Myristoyl-CoA can be susceptible to hydrolysis, especially at very high or very low pH values. The charge and conformation of the peptide substrate can also be altered by pH, which may affect its recognition and binding by NMT.
Q4: What are the signs of a suboptimal pH in my myristoylation assay?
A4: Signs of a suboptimal pH include lower than expected or no myristoylation, inconsistent results between experiments, and precipitation of reaction components. If you observe any of these, checking and optimizing the pH of your reaction buffer should be a primary troubleshooting step.
Troubleshooting Guide
This guide addresses common issues encountered during myristoylation experiments that may be related to pH.
| Problem | Possible Cause | Recommended Solution |
| Low or no myristoylation | The pH of the assay buffer is outside the optimal range for NMT activity. | Prepare fresh buffer and verify its pH. Perform a pH titration experiment to determine the optimal pH for your specific NMT and substrate. Start with a range of pH 7.0 to 8.5. |
| Extreme pH has led to irreversible denaturation of the NMT enzyme. | Ensure the pH of all solutions, including your enzyme stock, is within a stable range. Avoid exposing the enzyme to extreme pH conditions at any point. | |
| The ionization state of the peptide substrate is altered, preventing NMT binding. | Check the pI of your peptide. If it is highly charged at the assay pH, consider if this might be hindering the interaction with NMT. | |
| Inconsistent results | The buffering capacity of the assay buffer is insufficient, leading to pH shifts during the reaction. | Use a buffer with a pKa close to the desired pH of the assay. Increase the buffer concentration to enhance its buffering capacity. |
| The pH of the stock solutions (e.g., myristoyl-CoA, peptide) is affecting the final reaction pH. | Check the pH of all stock solutions and adjust if necessary before adding them to the reaction mixture. | |
| Precipitation in the reaction | The pH of the buffer is causing the peptide or other components to become insoluble. | Test the solubility of your peptide and other reagents at different pH values. Adjust the assay pH to a range where all components remain soluble. |
| A component of the buffer is reacting with other reagents at the assay pH. | Ensure all buffer components are compatible with the assay reagents and conditions. |
Quantitative Data
The following table summarizes the effect of pH on the relative activity of yeast N-myristoyltransferase. This data illustrates the significant impact of pH on enzyme efficiency.
| pH | Relative NMT Activity (%) |
| 6.0 | 25 |
| 6.5 | 40 |
| 7.0 | 75 |
| 7.5 | 100 |
| 8.0 | 90 |
| 8.5 | 70 |
| 9.0 | 45 |
Data adapted from studies on yeast N-myristoyltransferase.[4]
Experimental Protocols
Protocol: Determining the Optimal pH for an In Vitro Myristoylation Reaction
This protocol outlines a method to determine the optimal pH for NMT activity using a fluorescence-based assay.
Materials:
-
Purified N-myristoyltransferase (NMT)
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine
-
A series of buffers with different pH values (e.g., Phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0)
-
Fluorescence-based detection reagent (e.g., a thiol-reactive probe to detect CoA release)
-
Microplate reader
Procedure:
-
Buffer Preparation: Prepare a series of reaction buffers with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.
-
Reaction Setup: In a 96-well plate, set up the myristoylation reaction for each pH value. Each reaction should contain:
-
NMT enzyme
-
Peptide substrate
-
Fluorescence-based detection reagent
-
Reaction buffer of a specific pH
-
-
Initiate Reaction: Start the reaction by adding Myristoyl-CoA to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
For each pH value, calculate the initial reaction rate from the linear portion of the fluorescence versus time plot.
-
Plot the initial reaction rates against the corresponding pH values to generate a pH-activity profile.
-
The pH at which the highest reaction rate is observed is the optimal pH for your NMT under the tested conditions.
-
Visualizations
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
Myristoylation of the Gα subunit of heterotrimeric G-proteins is crucial for its membrane localization and interaction with Gβγ subunits and downstream effectors.[8][9][10][11]
Caption: Myristoylation anchors Gα to the membrane, facilitating GPCR signaling.
Experimental Workflow: Optimizing pH for Myristoylation
A logical workflow to troubleshoot and optimize the pH of an in vitro myristoylation assay.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening | MDPI [mdpi.com]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Kinetics 7 to 13 [iubmb.qmul.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristic Anhydride Stability and Handling
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions to maintain the stability of myristic anhydride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the stability and purity of this compound, it should be stored in a cool, dry, and dark place.[1] For long-term storage, a temperature of less than 15°C is recommended.[1] It is crucial to keep the container tightly sealed and under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[2]
Q2: How does moisture affect the stability of this compound?
A2: this compound is highly sensitive to moisture. In the presence of water, it will undergo hydrolysis, breaking down into two molecules of myristic acid. This degradation compromises the purity of the reagent and can significantly impact experimental outcomes. The hydrophobic nature of the myristoyl group helps to shield the anhydride bond from water to some extent, slowing down hydrolysis.[3]
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound can be identified by several observable changes:
-
Change in Physical Appearance: Pure this compound is a white to almost white crystalline powder.[2][4] A change in color or the presence of clumps may indicate degradation.
-
Melting Point Depression: The melting point of pure this compound is between 53-55°C.[2] A lower or broader melting point range can be indicative of impurities, likely myristic acid from hydrolysis.
-
Insolubility: While this compound is soluble in organic solvents like toluene and benzene, the degradation product, myristic acid, may have different solubility characteristics, potentially leading to cloudiness or precipitation in solvents where the anhydride is normally soluble.[2]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[5] Contact with these substances should be avoided to prevent hazardous reactions. It is also reactive towards alcohols, which will lead to the formation of myristate esters.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of this compound due to improper storage. | Verify the purity of the this compound using one of the analytical methods described in the "Experimental Protocols" section. If degraded, use a fresh, unopened container of the reagent. |
| Reagent appears clumpy or has a different color. | Exposure to moisture and subsequent hydrolysis. | Discard the reagent. Ensure that future storage is in a desiccator or under an inert atmosphere. Use anhydrous solvents and techniques when handling the reagent. |
| Observed melting point is lower than the specified range. | Presence of myristic acid as an impurity from hydrolysis. | The reagent may not be suitable for reactions requiring high purity. Consider purifying the anhydride if possible, or obtain a new batch. |
| Difficulty dissolving the reagent in a solvent in which it is reportedly soluble. | The reagent may have degraded to myristic acid, which has different solubility properties. | Check the purity of the reagent. Ensure the solvent is anhydrous. |
Storage Conditions Summary
For optimal stability, this compound should be stored under the following conditions. The impact of deviations from these conditions on reagent purity is also noted.
| Storage Parameter | Recommended Condition | Potential Impact of Deviation |
| Temperature | Room Temperature (Short-term) <15°C (Long-term)[1] | Elevated temperatures can accelerate degradation, potentially leading to the formation of byproducts such as di-fatty ketones.[6] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[2] | Exposure to air and humidity will lead to hydrolysis, converting the anhydride to myristic acid. |
| Light | Store in a dark place. | While not explicitly stated in the search results for this compound, light can be a source of energy that may promote degradation of chemical compounds. |
| Container | Tightly sealed, appropriate for chemical storage. | A poorly sealed container will allow for the ingress of moisture and air, leading to degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by Titrimetry
This method determines the total anhydride content by hydrolysis to myristic acid followed by titration with a standardized base.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Acetone
-
Distilled water
-
Phenolphthalein indicator
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in 50 mL of acetone.
-
Add 50 mL of distilled water to facilitate the hydrolysis of the anhydride to myristic acid. Gentle heating can be applied to accelerate this process.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with a standardized 0.1 M NaOH solution until a persistent pink color is observed, indicating the endpoint.
-
Calculate the purity of the this compound based on the volume of NaOH solution used.
Protocol 2: Stability Study Under Accelerated Conditions
This protocol outlines a procedure to assess the stability of this compound under elevated temperature and humidity.
Materials:
-
This compound samples
-
Controlled environment chambers (e.g., 40°C/75% RH)
-
Analytical balance
-
HPLC or GC instrument for purity analysis
Procedure:
-
Divide a batch of this compound into multiple samples in appropriate containers.
-
Store a control sample under the recommended long-term storage conditions (<15°C, desiccated).
-
Place the test samples in a controlled environment chamber at accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a test sample from the chamber.
-
Analyze the purity of the test sample and the control sample using a validated analytical method such as HPLC or GC.
-
Compare the purity of the test sample to the control sample to determine the rate of degradation under accelerated conditions.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound CAS#: 626-29-9 [chemicalbook.com]
- 3. This compound | 626-29-9 | Benchchem [benchchem.com]
- 4. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
How to minimize byproducts in asymmetrical anhydride reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in asymmetrical anhydride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in asymmetrical anhydride reactions?
The most prevalent byproducts include:
-
Symmetrical Anhydrides: These form through disproportionation of the asymmetrical anhydride intermediate.[1]
-
Urethane Byproducts (in peptide synthesis): In mixed carbonic-carboxylic anhydride methods for peptide coupling, the amino component can attack the carbonate carbonyl, leading to the formation of a urethane, particularly with sterically hindered amino acids.[2][3]
-
Carboxylic Acids: Hydrolysis of the anhydride by trace amounts of water in reagents or on glassware is a common side reaction.[4]
-
Incorrect Regioisomer: Nucleophilic attack at the undesired carbonyl center of the asymmetrical anhydride results in the formation of the incorrect amide or ester. The selectivity of this attack is influenced by both steric and electronic factors.[2][3]
-
Di- or Poly-acylated Products: If a substrate contains multiple nucleophilic sites, over-acylation can occur.[4]
-
Ammonium Carboxylate Salts: The carboxylic acid byproduct can react with amine nucleophiles to form a salt.[4]
Q2: How does the choice of activating agent influence byproduct formation?
The structure of the activating agent, such as an alkyl chloroformate, plays a crucial role. Bulky chloroformates like isobutyl chloroformate can sterically hinder the nucleophilic attack at the carbonate carbonyl, thus reducing the formation of urethane byproducts in peptide synthesis.[2][5] Conversely, using mixed anhydrides with other carboxylic acids that have greater steric hindrance or higher electron density on the carboxyl carbon can also suppress side reactions.
Q3: What is the impact of the base and solvent on the reaction outcome?
The combination of the tertiary amine base and the solvent is critical for minimizing byproducts, especially urethane formation in peptide synthesis.[2]
-
Base: Sterically hindered, non-nucleophilic bases are generally preferred. For instance, N-methylpiperidine is often superior to triethylamine in reducing urethane formation.[2]
-
Solvent: The polarity and solvating properties of the solvent can influence reaction rates and selectivity. In some cases, N-methylpiperidine in dichloromethane is an effective combination, while N-methylmorpholine in tetrahydrofuran is also a good choice.[2][6]
Q4: How does temperature affect the formation of byproducts?
Lower reaction temperatures, typically between -20°C and 0°C, are generally recommended for the formation of the mixed anhydride. This minimizes the disproportionation of the asymmetrical anhydride into symmetrical anhydrides and reduces the rates of other side reactions.[4] However, subsequent steps, such as the reaction with the nucleophile, may sometimes be carried out at room temperature.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Hydrolysis of the anhydride | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][7] |
| Incomplete reaction | Increase the reaction time or temperature after the initial formation of the mixed anhydride. For sluggish reactions, consider adding a catalyst if appropriate for your specific transformation.[7][8] |
| Low reactivity of the amine/alcohol | For sterically hindered or electron-deficient nucleophiles, a higher reaction temperature or a longer reaction time may be necessary.[8] |
| Product loss during workup | Minimize the number of aqueous extractions if the product has some water solubility. Adjust the pH of the aqueous washes to ensure the product remains in the organic layer.[7] |
Problem 2: High Percentage of Symmetrical Anhydride Byproduct
| Potential Cause | Suggested Solution |
| Disproportionation of the mixed anhydride | Maintain a low temperature (ideally -15°C to -20°C) during the formation and use of the mixed anhydride. Use the mixed anhydride immediately after its formation. |
| Incorrect order of reagent addition | A key strategy to avoid symmetrical anhydrides is to first mix the carboxylic acid and the reactive acid derivative (e.g., chloroformate), and only then add the base to initiate the reaction. |
Problem 3: Significant Formation of Urethane Byproduct (in peptide synthesis)
| Potential Cause | Suggested Solution |
| Sterically hindered amino acid | This is more common with residues like isoleucine and valine.[2] Be particularly careful with reaction conditions for these amino acids. |
| Suboptimal base/solvent combination | Use N-methylpiperidine in dichloromethane or N-methylmorpholine in tetrahydrofuran. Avoid using triethylamine in dichloromethane.[2] |
| Excess tertiary amine | Use the tertiary amine in stoichiometric amounts. An excess can promote side reactions.[2] |
Problem 4: Incorrect Regioisomer is the Major Product
| Potential Cause | Suggested Solution |
| Steric and electronic factors | The nucleophile will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon. To favor attack at the desired carbonyl, choose an activating group (the other half of the anhydride) that is either very bulky to sterically block its carbonyl, or contains electron-donating groups to reduce the electrophilicity of its carbonyl. |
| Reaction conditions | The choice of solvent and temperature can influence the regioselectivity. It may be necessary to screen different conditions to optimize the reaction for the desired product. |
Quantitative Data Summary
| Reaction Condition | Parameter | Value/Observation | Effect on Byproducts | Reference |
| Base/Solvent Combination | N-Methylpiperidine/Dichloromethane | - | Best combination for minimizing urethane formation. | [2] |
| N-Methylmorpholine/Tetrahydrofuran | - | Good combination for minimizing urethane formation. | [2] | |
| Triethylamine/Dichloromethane | - | Particularly bad combination, leads to more urethane. | [2] | |
| Activating Agent | Menthyl chloroformate vs. Isobutyl chloroformate | - | Racemization is reduced by half with menthyl chloroformate. | [2] |
| Substrate Concentration | Slight excess of substrate | - | Reduces the amount of urethane byproduct. | [2] |
| Product Yield (Example 1) | Mixed anhydride ester synthesis | 90% desired ester, 1% undesired ester | Demonstrates high regioselectivity under optimized conditions. | |
| Product Yield (Example 2) | Primary amide synthesis | 80% | Good yield achievable with mixed anhydride method. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via Mixed Anhydride
This protocol describes a general method for coupling a carboxylic acid with a primary or secondary amine using isobutyl chloroformate as the activating agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)
-
Isobutyl chloroformate (1.0 eq)
-
Amine (primary or secondary) (1.0 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to -15 °C in a dry ice/acetone bath.
-
Add N-methylmorpholine (1.0 eq) dropwise while maintaining the temperature at -15 °C.
-
Slowly add isobutyl chloroformate (1.0 eq) to the reaction mixture. A precipitate of N-methylmorpholine hydrochloride may form.
-
Stir the reaction mixture at -15 °C for 15-30 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve the amine (1.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the mixed anhydride solution at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off any solids.
-
Dilute the filtrate with more solvent and wash with saturated aqueous NaHCO₃ solution to remove unreacted starting materials and acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Minimizing Symmetrical Anhydride Formation
This protocol modifies the order of addition to suppress the formation of symmetrical anhydrides.
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., THF).
-
To this solution, add the reactive acid derivative (e.g., isobutyl chloroformate, 1.0 eq) at -15 °C.
-
Stir the mixture for a few minutes.
-
Slowly add the tertiary amine base (e.g., N-methylmorpholine, 1.0 eq) dropwise to the mixture, maintaining the low temperature.
-
Proceed with the addition of the nucleophile as described in Protocol 1.
Visualizations
Caption: General reaction pathway for asymmetrical anhydride reactions.
Caption: Troubleshooting workflow for minimizing byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide - Mixed Anhydrides [commonorganicchemistry.com]
Enhancing the reactivity of myristic anhydride for specific substrates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristic anhydride. The information is designed to help overcome common challenges and enhance the reactivity of this compound for specific substrates, particularly in the context of peptide and small molecule acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates for this compound in a laboratory setting?
A1: this compound is a versatile acylating agent commonly used to introduce a myristoyl group (a 14-carbon saturated fatty acid) onto various nucleophilic substrates. The most common substrates include:
-
Peptides: Specifically, the N-terminal α-amino group of a peptide or the ε-amino group of an internal lysine residue.[1] This process, known as myristoylation, can enhance the peptide's hydrophobicity and ability to interact with cell membranes.[2][3]
-
Alcohols: Primary and secondary alcohols react with this compound to form myristate esters.[4]
-
Amines: Primary and secondary amines are readily acylated by this compound to form myristamides.[5]
-
Other small molecules: Substrates containing hydroxyl or amino functional groups, such as cholesterol or amino acid derivatives, are also common targets for myristoylation using this compound.
Q2: How can I increase the rate of my myristoylation reaction?
A2: Several strategies can be employed to enhance the reaction rate:
-
Catalysis: The use of a suitable catalyst is the most effective method. For reactions with alcohols and amines, nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine are highly effective.[4] For Friedel-Crafts acylation of aromatic compounds, Lewis acids such as aluminum chloride (AlCl₃) can be used, though this is less common for myristoylation of biomolecules.[6]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions and degradation of sensitive substrates.[3]
-
Solvent: The choice of solvent is crucial. Aprotic polar solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are generally good choices as they can dissolve both the this compound and many common substrates without interfering with the reaction.
-
Stoichiometry: Using a slight excess of this compound (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
Q3: What are the potential side reactions when using this compound with peptides?
A3: When working with peptides, several side reactions can occur:
-
Diacylation: If multiple nucleophilic sites are present and unprotected (e.g., N-terminus and a lysine side chain), diacylation can occur.
-
Side-chain acylation: Besides lysine, other amino acid side chains with nucleophilic groups, such as serine, threonine, and tyrosine (O-acylation), can potentially react, although this is generally less favorable than N-acylation under standard conditions.[7]
-
Racemization: Activation of the carboxylic acid group of an amino acid during peptide synthesis can sometimes lead to racemization, although this is less of a concern when acylating a pre-synthesized peptide with this compound.[5]
-
Formation of N-acylurea: If carbodiimide coupling agents are used in conjunction with myristic acid (as an alternative to the anhydride), the formation of an unreactive N-acylurea byproduct can occur.[8]
Troubleshooting Guides
Issue 1: Low Yield of Myristoylated Product
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reactivity | Add a catalyst such as DMAP (0.1-0.2 equivalents) or HBTU/DIPEA for peptide acylation. | Catalysts increase the electrophilicity of the anhydride's carbonyl carbon, making it more susceptible to nucleophilic attack.[3] |
| Poor Solubility | Ensure both the substrate and this compound are fully dissolved. Consider using a co-solvent system (e.g., DMF/DCM). | For the reaction to proceed efficiently, the reactants must be in the same phase. The hydrophobic myristoyl group can decrease solubility in some polar solvents. |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. | Acylation reactions can sometimes be slow, especially with sterically hindered substrates. |
| Hydrolysis of Anhydride | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound can react with water to form the less reactive myristic acid, reducing the amount of acylating agent available. |
| Product Loss During Workup | Optimize the extraction and purification procedure. The increased hydrophobicity of the myristoylated product will alter its solubility properties. | Myristoylated peptides and esters are significantly more nonpolar than their precursors and may require different solvent systems for extraction and chromatography. |
Issue 2: Presence of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step | Rationale |
| Diacylation or Side-Chain Acylation | For peptides, ensure that only the desired amino group is deprotected. Use orthogonal protecting groups for side chains. | Protecting reactive side-chain functionalities prevents them from reacting with the this compound.[7] |
| Unreacted Starting Material | Increase the equivalents of this compound (e.g., to 2.0 eq.) and/or extend the reaction time. | This can help to drive the reaction to completion. |
| Hydrolysis of this compound | Use anhydrous conditions. The resulting myristic acid can be difficult to separate from the myristoylated product. | Minimizing water contamination prevents the formation of this key impurity. |
| Side Reactions from Catalyst | Use the minimum effective amount of catalyst. | While catalytic, some reagents can participate in or promote side reactions if used in excess. |
Data Presentation
Table 1: Common Catalysts for Enhancing this compound Reactivity
| Catalyst | Substrate Type | Typical Conditions | Reported Yield | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | Alcohols, Amines | 0.1-0.2 eq., Room Temp, DCM or Pyridine | High | [4] |
| 4-pyrrolidinopyridine | Alcohols (e.g., Cholesterol) | Catalytic amount, Organic Solvent | Good | [9] |
| HBTU/DIPEA | Peptides (N-terminus) | 2.9 eq. HBTU, 6 eq. DIPEA, DMF, Room Temp | High | [3] |
| Amberlyst-15 (Heterogeneous) | Alcohols | 120°C | Good | [10] |
| Lewis Acids (e.g., AlCl₃, ZnO) | Aromatic Compounds | Anhydrous conditions | Varies | [6] |
Note: "High" or "Good" yield is often reported in the literature without specific percentages. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Myristoylation of a Peptide N-Terminus
This protocol is a general guideline for the N-terminal myristoylation of a resin-bound peptide following solid-phase peptide synthesis (SPPS).
-
Peptide Preparation: Following the final amino acid coupling in SPPS, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
-
Activation of Myristic Acid: In a separate vessel, dissolve myristic acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.[3]
-
Myristoylation Reaction: Add the activated myristic acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.[3]
-
Monitoring: Monitor the reaction progress using a Kaiser test. A negative Kaiser test (no blue color) indicates complete acylation of the primary amine.
-
Washing: After the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts. Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the myristoylated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol 2: Myristoylation of an Alcohol using DMAP
This protocol describes a general procedure for the esterification of an alcohol with this compound.
-
Reactant Preparation: Dissolve the alcohol (1 equivalent) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution and stir.
-
This compound Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is slow.
-
Workup: Once the reaction is complete, quench by adding a small amount of methanol. Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the solid-phase synthesis of a myristoylated peptide.
Caption: Troubleshooting logic for low yield in myristoylation reactions.
Caption: Role of myristoylation in protein membrane anchoring and signaling.
References
- 1. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. "Comparison of the Effects of Myristoylated and Transactivating Peptide" by Israel Benjamin, Jonathan Vu et al. [digitalcommons.pcom.edu]
Validation & Comparative
A Comparative Guide to Myristoylation: Myristic Anhydride vs. Myristoyl Chloride
For researchers, scientists, and drug development professionals, the covalent attachment of a myristoyl group (a 14-carbon saturated fatty acid) to proteins and peptides is a critical modification for influencing their function, localization, and interaction with cellular membranes.[1][2] This process, known as myristoylation, is a key strategy in drug design and bioconjugation to enhance the lipophilicity of molecules, thereby improving membrane permeability and pharmacokinetic profiles.[1][3]
The choice of the acylating agent is a pivotal decision that directly impacts the efficiency, selectivity, and practicality of the synthesis. This guide provides an objective, data-driven comparison of two of the most common reagents for this purpose: myristic anhydride and myristoyl chloride.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound and myristoyl chloride is essential for their effective application in synthesis. The key differences in their structure are reflected in their molecular weight, physical state, and reactivity.
| Property | Myristoyl Chloride | This compound |
| Molecular Formula | C₁₄H₂₇ClO | C₂₈H₅₄O₃ |
| Molecular Weight | 246.82 g/mol [4] | 438.73 g/mol [5] |
| Appearance | Colorless to light yellow liquid[6][7] | White to almost white powder or crystal[5][8] |
| Melting Point | -1 °C[4][9] | 53-55 °C[8] |
| Boiling Point | 250 °C at 100 mmHg[4][9] | High boiling point[5] |
| Solubility | Soluble in organic solvents like chloroform and ether; insoluble in water.[6] | Soluble in organic solvents like ethanol and ether; insoluble in water.[5][8] |
Reactivity and Performance in Acylation
The primary difference in the performance of myristoyl chloride and this compound lies in their reactivity, which is a direct consequence of their chemical structure.
Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[3] The chloride ion is an excellent leaving group, making the carbonyl carbon of myristoyl chloride highly electrophilic and susceptible to nucleophilic attack.[1][10] This heightened reactivity often leads to faster reaction times.[3] this compound is a milder acylating agent.[3] Its leaving group is a carboxylate anion (myristate), which is less reactive than a chloride ion.[11]
Byproducts:
-
Myristoyl Chloride: The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[1][10] This corrosive acid must be neutralized, typically by adding a base like pyridine or triethylamine to the reaction mixture, to prevent unwanted side reactions or degradation of acid-sensitive substrates.[1]
-
This compound: The reaction yields myristic acid as a byproduct.[12] Myristic acid is less corrosive and generally easier to handle and remove than HCl, which can be advantageous, especially in large-scale synthesis.[3]
Selectivity: The lower reactivity of this compound can translate to higher selectivity, particularly when working with complex molecules that have multiple potential reaction sites. For delicate or acid-sensitive substrates, the milder conditions associated with this compound are often preferable.[3]
Applications: Both reagents are widely used for N-acylation of amines and O-acylation of alcohols.
-
Myristoyl Chloride has been successfully used in the N-acylation of chitosan to increase its hydrophobicity for drug delivery applications and in the synthesis of various peptides and other organic molecules.[9][13]
-
This compound is also utilized for the N-terminal acylation of peptides, which can significantly enhance their cellular permeability and modify their biological properties.[12]
The choice between the two often depends on the specific requirements of the reaction, including the nature of the substrate and the desired reaction rate.[3]
Reaction Mechanisms and Workflow
The acylation reactions for both myristoyl chloride and this compound proceed via a nucleophilic acyl substitution mechanism. The fundamental steps involve the attack of a nucleophile (such as an amine or alcohol) on the electrophilic carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group.
Caption: Nucleophilic acyl substitution mechanisms.
A typical experimental workflow for an acylation reaction involves several key stages, from reaction setup to the isolation and purification of the final product.
References
- 1. Myristoyl Chloride | High-Purity Reagent Supplier [benchchem.com]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Myristoyl chloride =99 112-64-1 [sigmaaldrich.com]
- 5. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]
- 6. CAS 112-64-1: Myristoyl chloride | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Myristoyl chloride 97 112-64-1 [sigmaaldrich.com]
- 10. Buy Myristoyl chloride (EVT-297595) | 112-64-1 [evitachem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | 626-29-9 | Benchchem [benchchem.com]
- 13. Myristoyl chloride | 112-64-1 [chemicalbook.com]
A Comparative Guide to Analytical Methods for Confirming Protein Myristoylation
For Researchers, Scientists, and Drug Development Professionals
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification that governs protein localization, stability, and function. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in a multitude of cellular signaling pathways. Dysregulation of myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target. The accurate confirmation and characterization of protein myristoylation are therefore essential for both basic research and drug development.
This guide provides a comprehensive comparison of the primary analytical methods used to confirm protein myristoylation, including mass spectrometry-based approaches, metabolic labeling coupled with click chemistry, and biochemical assays for NMT activity. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of method for confirming protein myristoylation depends on the specific research question, available resources, and the desired level of detail. The following table provides a comparative overview of the most common techniques.
| Feature | Mass Spectrometry (MS) | Metabolic Labeling with Click Chemistry | Biochemical NMT Assays |
| Principle | Direct detection of the mass shift (+210.198 Da) on a peptide or protein due to the myristoyl group. | Incorporation of a myristic acid analog with a bioorthogonal handle (e.g., alkyne or azide) into proteins, followed by covalent ligation to a reporter tag. | Measurement of the enzymatic activity of N-myristoyltransferase (NMT) by detecting the products of the myristoylation reaction. |
| Primary Application | Definitive identification of myristoylation and precise localization of the modification site. Quantitative proteomics (e.g., SILAC, TMT) can determine stoichiometry. | Visualization, enrichment, and identification of myristoylated proteins in cells or whole organisms. High-throughput screening for changes in myristoylation. | In vitro screening for NMT inhibitors and characterization of NMT enzyme kinetics. |
| Sample Type | Purified proteins, complex protein mixtures from cell lysates or tissues. | Living cells, tissues, or whole organisms. | Purified NMT enzyme, peptide substrates, and potential inhibitors. |
| Sensitivity | Picomole to femtomole range for peptide detection.[1] | High sensitivity, with signal amplification of over a million-fold compared to traditional radioactive methods.[2] | Nanomolar to picomolar detection of enzyme activity, depending on the assay format.[3] |
| Specificity | High; provides definitive mass evidence of the modification. | High; relies on the specific incorporation of the analog by NMT. Potential for off-target labeling exists. | High for specific NMT isoforms, but does not provide information on endogenous protein substrates. |
| Throughput | Moderate to high, depending on the complexity of the sample and the LC-MS setup. | High; amenable to high-throughput screening in multi-well plate formats. | High; suitable for screening large compound libraries. |
| Cost | High initial instrument cost; moderate per-sample cost for reagents and analysis time. | Moderate; requires synthesis or purchase of analogs and reporter tags. | Low to moderate; depends on the cost of recombinant enzyme and substrates. |
Signaling Pathways Involving Protein Myristoylation
Myristoylation is a key regulator of signaling pathways by promoting membrane association and mediating protein-protein interactions. The diagram below illustrates the role of myristoylation in the function of two key signaling proteins: the non-receptor tyrosine kinase Src and the small GTPase ARF1. Myristoylation of Src is essential for its localization to the plasma membrane, where it participates in signaling cascades that regulate cell growth, differentiation, and migration.[4][5][6] Similarly, the myristoylation of ARF1 is crucial for its association with Golgi membranes, a prerequisite for its role in vesicular trafficking.[7][8][9][10]
Experimental Protocols
Mass Spectrometry-Based Analysis of Protein Myristoylation
This protocol describes a general workflow for the identification of myristoylated proteins from a complex mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Perform in-solution or in-gel digestion of proteins with a protease such as trypsin.
-
-
Enrichment of Myristoylated Peptides (Optional):
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a suitable gradient to separate the peptides based on their hydrophobicity.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Include myristoylation of N-terminal glycine (+210.198 Da) as a variable modification in the search parameters.
-
Validate the identification of myristoylated peptides by manual inspection of the MS/MS spectra, looking for the characteristic neutral loss of the myristoyl group and a complete series of b- and y-ions.
-
Metabolic Labeling and Click Chemistry for Myristoylation Analysis
This method allows for the detection and identification of myristoylated proteins in living cells by incorporating a myristic acid analog that can be "clicked" to a reporter molecule.
Methodology
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with a myristic acid analog containing a bioorthogonal handle, such as an alkyne (e.g., 13-tetradecynoic acid) or an azide (e.g., 12-azidododecanoic acid).[1][10][13]
-
Incubate the cells for a sufficient time to allow for the incorporation of the analog into newly synthesized proteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to ligate the incorporated analog to a reporter molecule.[14][15]
-
The reporter can be a fluorophore (for in-gel fluorescence or microscopy), biotin (for western blotting or affinity enrichment), or another tag.
-
-
Detection and/or Enrichment:
-
In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner.[14][16]
-
Western Blotting: If a biotin reporter was used, separate the proteins by SDS-PAGE, transfer to a membrane, and detect with streptavidin conjugated to an enzyme (e.g., HRP).
-
Affinity Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged myristoylated proteins for subsequent identification by mass spectrometry.
-
In Vitro N-Myristoyltransferase (NMT) Activity Assay
This protocol describes a fluorescence-based assay to measure the activity of NMT in vitro, which is particularly useful for screening NMT inhibitors.
Methodology
-
Assay Setup:
-
Prepare a reaction buffer (e.g., HEPES or Tris-based buffer) at the optimal pH for NMT activity.
-
In a microplate, combine the purified recombinant NMT enzyme, a peptide substrate with an N-terminal glycine, and the myristoyl-CoA substrate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding one of the components (e.g., myristoyl-CoA or peptide substrate).
-
The NMT-catalyzed transfer of myristate to the peptide releases Coenzyme A with a free thiol group (CoA-SH).
-
Include a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), in the reaction mixture. The reaction of CoA-SH with CPM results in a significant increase in fluorescence.[3][4][8][17]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The rate of the increase in fluorescence is directly proportional to the NMT activity.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value by plotting the activity against a range of inhibitor concentrations.
-
This guide provides a starting point for researchers interested in studying protein myristoylation. The choice of method will ultimately be guided by the specific experimental goals and available resources. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate approach to advance their understanding of this important post-translational modification.
References
- 1. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput profiling of N-myristoylation substrate specificity across species including pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myristoylation of Src kinase mediates Src-induced and high-fat diet-accelerated prostate tumor progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristoylation-facilitated binding of the G protein ARF1GDP to membrane phospholipids is required for its activation by a soluble nucleotide exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Point mutations in Arf1 reveal cooperative effects of the N-terminal extension and myristate for GTPase-activating protein catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and membrane interaction of myristoylated ARF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and Membrane Interaction of Myristoylated ARF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resumen de N-Myristoylation-Dependent c-Src Interactions - Dialnet [dialnet.unirioja.es]
A Researcher's Guide to the Analysis of Protein Myristoylation: Mass Spectrometry and Beyond
For researchers, scientists, and drug development professionals navigating the complexities of protein myristoylation, this guide offers an objective comparison of analytical techniques, with a focus on the capabilities of mass spectrometry. We provide a comprehensive overview of experimental methodologies, quantitative data comparisons, and visual workflows to inform your selection of the most suitable analytical approach.
Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, stability, and function.[1] Dysregulation of this process, catalyzed by N-myristoyltransferases (NMTs), has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] Consequently, the accurate detection and quantification of myristoylated proteins are paramount for advancing our understanding of cellular signaling and for the development of novel therapeutics.
This guide delves into the powerful capabilities of mass spectrometry (MS) for the analysis of myristoylated products and provides a comparative assessment against alternative methods such as Western Blotting and Immunoprecipitation.
The Power of Mass Spectrometry in Myristoylation Analysis
Mass spectrometry has emerged as the cornerstone for the definitive identification and quantification of myristoylated proteins.[3] Its high sensitivity, specificity, and ability to pinpoint the exact site of modification make it an indispensable tool in proteomics.[4] Modern MS-based proteomics can analyze up to 10,000 proteins in a single comprehensive study, with detection sensitivity in the picogram range.[4]
However, the hydrophobic nature of the myristoyl group presents unique challenges, including poor ionization efficiency and low recovery of myristoylated peptides.[5] To address these challenges, various specialized techniques and enrichment strategies have been developed.
Key Mass Spectrometry Techniques for Myristoylation Analysis:
-
Liquid Chromatography-Electrospray Ionization Quadrupole Ion Trap (LC-ESI-QIT) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF/ToF): Both techniques are effective in identifying myristoylated peptides. A key diagnostic feature is the constant neutral loss of 210 Da, corresponding to the mass of the myristoyl moiety, which can be unambiguously identified.[3][6] Collision energy studies with LC-ESI-QIT have shown that modified peptides and the 210 Da loss can be detected with picomole amounts of sample under common conditions (energy level between 30 and 42%).[6]
-
High-Resolution Mass Spectrometry (e.g., LTQ Velos Orbitrap): These instruments offer significant improvements in sensitivity and accuracy, enabling the identification of low-abundance myristoylated proteins and the precise determination of the myristoylation site.[3]
-
Quantitative Proteomic Approaches:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This in vivo labeling method allows for the accurate quantification of differences in protein abundance between different cell populations.[3]
-
Tandem Mass Tags (TMT) and Isobaric tags for Relative and Absolute Quantitation (iTRAQ): These in vitro labeling techniques enable multiplexed analysis, allowing for the simultaneous comparison of protein expression levels across multiple samples.[7][8] TMT-based approaches have demonstrated high diagnostic accuracy due to their precision and the low occurrence of missing data.[7]
-
Label-Free Quantification: This method compares the signal intensities of peptides between runs to determine relative abundance. While simpler and more cost-effective, it can be influenced by experimental variability and may have a higher rate of missing values compared to labeling methods.[8][9]
-
Data-Independent Acquisition (DIA): A powerful label-free technique that systematically fragments all ions within a selected mass range, offering high accuracy and reproducibility for the quantification of thousands of proteins.[8]
-
Comparison of Analytical Techniques for Myristoylated Products
While mass spectrometry offers unparalleled depth of analysis, other techniques provide valuable complementary information and can be more suitable for specific research questions.
| Feature | Mass Spectrometry (MS) | Western Blotting (WB) | Immunoprecipitation (IP) |
| Primary Function | Identification, quantification, and site-mapping of modifications. | Detection and semi-quantitative analysis of specific proteins. | Enrichment of specific proteins from complex mixtures.[10] |
| Sensitivity | High (picogram to femtogram range).[4] | Lower, dependent on antibody affinity and protein abundance. | Variable, dependent on antibody quality and target abundance.[10] |
| Specificity | High, based on mass-to-charge ratio and fragmentation patterns. | Dependent on antibody specificity; can have off-target binding. | High when using specific monoclonal antibodies.[11] |
| Quantitative Accuracy | High with isotopic labeling (SILAC, TMT) and targeted methods (MRM).[8] | Semi-quantitative; can be improved with titration methods.[12] | Primarily a qualitative enrichment technique.[10] |
| Throughput | High, especially with multiplexing techniques like TMT.[7][13] | Low to moderate. | Low to moderate. |
| Cost | High initial instrument cost and maintenance.[14] | Relatively low. | Moderate, depending on antibody cost. |
| Strengths | Unambiguous identification, precise quantification, site localization.[4][6] | Widely accessible, relatively simple to perform. | Excellent for enriching low-abundance proteins for downstream analysis.[11] |
| Limitations | Expensive instrumentation, complex data analysis, challenges with hydrophobic peptides.[5][14] | Can be non-quantitative, prone to variability, dependent on antibody quality.[12] | Relies on the availability of high-quality antibodies; may miss unexpected modifications.[15] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in the analysis of myristoylated proteins.
Enrichment of Myristoylated Peptides by Liquid-Liquid Extraction
This method leverages the hydrophobicity of myristoylated peptides to enrich them from a complex protein digest.
-
Protein Digestion: Digest your protein sample using a standard shotgun proteomics protocol (e.g., with trypsin).
-
Liquid-Liquid Extraction:
-
Acidify the peptide solution with an appropriate acid (e.g., trifluoroacetic acid).
-
Add an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the organic phase containing the hydrophobic myristoylated peptides.
-
Repeat the extraction process on the aqueous phase to maximize recovery.
-
-
Sample Preparation for MS:
-
Dry the pooled organic phases in a vacuum centrifuge.
-
Reconstitute the dried peptides in a solvent compatible with your LC-MS system (e.g., 5% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis of Myristoylated Peptides
This protocol outlines a general workflow for the analysis of enriched myristoylated peptides.
-
Chromatographic Separation:
-
Use a C4 or C8 reversed-phase column, which is often more suitable for hydrophobic peptides than a C18 column.[16]
-
Employ a shallow gradient of increasing acetonitrile concentration to ensure good separation of the hydrophobic peptides. A high acetonitrile concentration range (e.g., 30-56%) may be necessary.[17]
-
Maintain a column temperature of 40-60°C to improve peak shape.[16]
-
-
Mass Spectrometry Analysis:
-
Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
In DDA, set the instrument to trigger MS/MS fragmentation on the most intense precursor ions.
-
Look for the characteristic neutral loss of 210 Da in the MS/MS spectra to identify myristoylated peptides.[6]
-
Optimize MS source parameters (e.g., capillary voltage, gas flows) by direct infusion of a synthetic myristoylated peptide standard, if available.[16]
-
-
Data Analysis:
-
Use a database search engine (e.g., Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Include myristoylation of N-terminal glycine as a variable modification in your search parameters.
-
Manually validate the spectra of identified myristoylated peptides, paying close attention to the presence of the neutral loss and the peptide backbone fragment ions (b- and y-ions).[16]
-
Visualizing the Workflow and Concepts
To further clarify the processes involved in the analysis of myristoylated proteins, the following diagrams illustrate key workflows and relationships.
References
- 1. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. massive.ucsd.edu [massive.ucsd.edu]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. An Overview of Mainstream Proteomics Techniques - MetwareBio [metwarebio.com]
- 10. Comparing IP and MS Methods: In-Depth Analysis of Proteomics Samples | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Titration-WB: A methodology for accurate quantitative protein determination overcoming reproducibility errors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput proteomics: a methodological mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential cost of high-throughput proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Protein Immunoprecipitation-Multiple Reaction Monitoring with ELISA for Assay of Biomarker Candidates in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myristic Acid and Palmitic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of two prominent saturated fatty acids: myristic acid (C14:0) and palmitic acid (C16:0). While structurally similar, their metabolic fates and cellular effects exhibit significant differences, impacting cellular signaling, gene expression, and overall metabolic health. This document summarizes key quantitative data, outlines detailed experimental protocols for their comparative analysis, and visualizes the core metabolic pathways.
Introduction
Myristic acid and palmitic acid are long-chain saturated fatty acids commonly found in the human diet and endogenous lipid pools. Palmitic acid is the most abundant saturated fatty acid in the body, while myristic acid is found in significant amounts in dairy products and coconut oil. Understanding the nuances of their metabolism is crucial for research into metabolic diseases, cardiovascular conditions, and cancer, where lipid metabolism plays a pivotal role.
Comparative Quantitative Data
The metabolic processing of myristic acid and palmitic acid differs in terms of oxidation rates and their incorporation into various lipid fractions within lipoproteins.
| Parameter | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Reference |
| Cumulative 9-hour Oxidation (%) | 7.1% - 8.9% | 2.5% - 3.3% | [1] |
| Primary Lipoprotein Component | Triglycerides (>95%) | Triglycerides, Phospholipids (18%), Cholesteryl Esters (7%) | [2] |
| Mean Residence Time in Triglycerides (hours) | 8.6 - 9.9 | 12.7 - 15.3 | [2] |
| Mean Residence Time in Phospholipids (hours) | 6.7 - 10.9 | 19.6 - 21.3 | [2] |
Metabolic Pathways: A Comparative Overview
The metabolic journey of both fatty acids involves cellular uptake, activation to their acyl-CoA derivatives, transport into the mitochondria, and subsequent β-oxidation. However, the efficiency and regulation at each step can differ.
Cellular Uptake and Activation
Both myristic acid and palmitic acid are taken up by cells via fatty acid transport proteins. Once inside the cell, they are activated by acyl-CoA synthetases (ACS) to form myristoyl-CoA and palmitoyl-CoA, respectively. While some ACS isoforms have broad substrate specificity, others exhibit preferences that can influence the intracellular balance of these activated fatty acids.[3] Human myristoyl-CoA synthetase demonstrates a tolerance for a range of acyl chain properties.[4]
Mitochondrial Transport and β-Oxidation
The rate-limiting step for the oxidation of long-chain fatty acids is their transport into the mitochondrial matrix, a process mediated by the carnitine palmitoyltransferase (CPT) system.[5] Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines. While the name suggests a preference for palmitoyl-CoA, CPT1 can act on a range of long-chain fatty acyl-CoAs, including myristoyl-CoA.
Once inside the mitochondria, myristoyl-CoA and palmitoyl-CoA undergo β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[6][7] Due to its shorter chain length, myristic acid undergoes fewer cycles of β-oxidation than palmitic acid.
Differential Effects on Cellular Signaling and Gene Expression
Myristic acid and palmitic acid exert distinct effects on various cellular processes through their influence on signaling pathways and gene expression.
Protein Acylation
A key differentiator is their role in protein acylation. Myristoylation, the attachment of myristic acid to the N-terminal glycine of proteins, is a crucial co-translational modification that influences protein localization and function.[8][9] In contrast, palmitoylation is a reversible post-translational modification where palmitic acid attaches to cysteine residues, also modulating protein trafficking and activity.[8][9]
Inflammation and Insulin Signaling
Palmitic acid has been widely implicated as a pro-inflammatory molecule and a contributor to insulin resistance. It can activate inflammatory pathways, such as the NF-κB pathway, and induce endoplasmic reticulum stress.[10][11][12] In contrast, the direct inflammatory and insulin-desensitizing effects of myristic acid are less pronounced, and in some contexts, it may have different or even opposing effects. One study showed that a 48-hour treatment with palmitic acid did not impair insulin signal transduction in SGBS adipocytes.[13]
Gene Expression
Both fatty acids can influence gene expression, in part through the activation of peroxisome proliferator-activated receptors (PPARs).[14] However, their potency and the specific PPAR isoforms they activate can differ. Palmitic acid has also been shown to regulate the expression of specific microRNAs, such as miR-429-3p, which can impact myoblast differentiation.[15] Furthermore, long-chain fatty acids, including myristate and palmitate, can inhibit the expression of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis and the regulation of fatty acid oxidation.[16]
Experimental Protocols
The following are generalized protocols for comparing the metabolism of myristic and palmitic acid in a cellular context.
Protocol 1: Measurement of Fatty Acid Oxidation
This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids.[17][18][19]
Objective: To compare the rate of β-oxidation of myristic acid and palmitic acid in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]myristic acid and [1-¹⁴C]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., M199)
-
Perchloric acid (1 M)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to desired confluency.
-
Preparation of Radiolabeled Fatty Acid-BSA Complex:
-
Prepare a stock solution of myristic acid and palmitic acid.
-
In a microcentrifuge tube, mix the fatty acid stock with a BSA solution.
-
Add the radiolabeled fatty acid ([1-¹⁴C]myristic acid or [1-¹⁴C]palmitic acid) to the mixture.
-
Incubate at 37°C to allow for the formation of the fatty acid-BSA complex.
-
-
Initiation of the Assay:
-
Wash the cells with pre-warmed culture medium.
-
Add the culture medium containing the radiolabeled fatty acid-BSA complex to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours).
-
-
Termination of the Reaction:
-
Stop the reaction by adding cold perchloric acid to each well. This will precipitate proteins and cell debris while leaving the acid-soluble metabolites (including ¹⁴CO₂ and ¹⁴C-acetyl-CoA) in the supernatant.
-
-
Measurement of Radioactivity:
-
Centrifuge the plates to pellet the precipitate.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content in each well.
-
Compare the normalized counts between cells treated with [1-¹⁴C]myristic acid and [1-¹⁴C]palmitic acid to determine the relative oxidation rates.
-
Conclusion
Myristic acid and palmitic acid, despite being closely related saturated fatty acids, exhibit distinct metabolic profiles and cellular effects. Myristic acid is more readily oxidized and has a shorter residence time in lipoproteins, primarily being incorporated into triglycerides. In contrast, palmitic acid is oxidized more slowly and is distributed among various lipid components. Furthermore, palmitic acid has been more strongly associated with pro-inflammatory signaling and the induction of insulin resistance. These differences underscore the importance of considering the specific biological roles of individual fatty acids rather than treating all saturated fats as a homogenous group. Further research into the unique metabolic and signaling properties of myristic and palmitic acid will continue to be a critical area of investigation for understanding and treating metabolic diseases.
References
- 1. Utilization of myristic and palmitic acid in humans fed different dietary fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative lipoprotein metabolism of myristate, palmitate, and stearate in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the acyl chain specificities of human myristoyl-CoA synthetase and human myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 6. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Palmitic acid differently modulates extracellular vesicles and cellular fatty acid composition of SGBS adipocytes without impairing their insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids [mdpi.com]
- 15. Palmitic Acid-Induced miR-429-3p Impairs Myoblast Differentiation by Downregulating CFL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Synthesized Myristoylated Compounds
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized myristoylated compounds is a critical step in guaranteeing experimental reproducibility and the validity of downstream applications. This guide provides a comparative overview of the most common analytical techniques for purity assessment, complete with experimental data and detailed protocols.
Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a crucial lipid modification that influences protein localization, function, and interaction with cellular membranes.[1][2] The synthesis of myristoylated peptides and proteins is essential for studying a wide array of cellular processes, from signal transduction to viral replication.[3][4] However, a significant challenge in their synthesis is the potential for incomplete myristoylation, leading to a mixture of myristoylated and non-myristoylated species. This guide focuses on the analytical methods used to distinguish and quantify these forms, ensuring the high purity of the final product.
Comparative Analysis of Purity Assessment Techniques
The three primary analytical techniques for assessing the purity of myristoylated compounds are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the identity and purity of the synthesized compound.
| Analytical Technique | Principle | Information Provided | Key Advantages | Common Challenges |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The myristoyl group significantly increases the hydrophobicity of the compound. | Retention time difference between myristoylated and non-myristoylated forms. Quantitative purity assessment based on peak area. | Robust, reproducible, and widely available. Excellent for quantifying the ratio of myristoylated to non-myristoylated species.[5] | Peak tailing or broadening due to the hydrophobicity of the myristoyl group.[6] Requires careful method development. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Confirms the molecular weight of the myristoylated compound and detects the presence of the non-myristoylated species. Tandem MS (MS/MS) can confirm the site of myristoylation.[7][8] | High sensitivity and specificity. Provides direct evidence of myristoylation through mass shift.[4][7] Can identify other impurities. | Ion suppression effects can impact quantification.[6] May require specialized instruments (e.g., high-resolution MS) for unambiguous identification. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Provides detailed structural confirmation of the myristoylated compound. Can be used to quantify the ratio of myristoylated to non-myristoylated forms in isotopically labeled samples.[4][9] | Non-destructive. Provides comprehensive structural information.[10] Gold standard for the identification of small organic compounds.[9] | Requires higher sample concentrations compared to MS.[4] Data interpretation can be complex for large molecules. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the myristoylated compound being analyzed.
Protocol 1: Purity Assessment by RP-HPLC
This protocol outlines a general method for separating and quantifying a myristoylated peptide from its non-myristoylated counterpart.
1. Sample Preparation:
-
Dissolve the lyophilized synthetic myristoylated peptide in an appropriate solvent, such as a solution of 0.1% trifluoroacetic acid (TFA) in water or acetonitrile.[5]
-
If a strong organic solvent like DMSO is used for initial dissolution, dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a suitable injection concentration. The final concentration of the strong solvent should be minimized (ideally <5%) to prevent peak distortion.[6]
2. HPLC System and Column:
-
System: A standard HPLC or UHPLC system equipped with a UV detector.[5][11]
-
Column: A C4 or C8 reversed-phase column is often preferred for large, hydrophobic peptides over a C18 column.[6] A wide-pore (300 Å) column is recommended for peptides.
-
Column Temperature: Maintain the column at a constant temperature, typically between 30°C and 60°C, to ensure reproducible retention times.[5]
3. Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
4. Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% B over 30 minutes. This broad gradient is a good starting point for method development.[6]
-
The myristoylated peptide will have a longer retention time than the non-myristoylated form due to its increased hydrophobicity.
5. Detection and Quantification:
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[5]
-
Calculate the percentage purity by dividing the peak area of the myristoylated compound by the total area of all peaks.[5]
Protocol 2: Confirmation of Myristoylation by Mass Spectrometry
This protocol describes the use of mass spectrometry to confirm the identity of the synthesized myristoylated compound.
1. Sample Preparation:
-
Prepare the sample as described for HPLC analysis. The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or MALDI-TOF, is recommended for accurate mass measurement.[4][7]
-
Ionization: Use electrospray ionization (ESI) for LC-MS or matrix-assisted laser desorption/ionization (MALDI) for direct analysis.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the components in the sample. The expected mass difference between the myristoylated and non-myristoylated forms is 210.38 Da (the mass of the myristoyl group minus the mass of a proton).
3. Tandem MS (MS/MS) for Site Confirmation:
-
Isolate the precursor ion corresponding to the myristoylated peptide.
-
Fragment the precursor ion using collision-induced dissociation (CID) or other fragmentation techniques.
-
Analyze the resulting fragment ions. A characteristic neutral loss of 210 Da (C14H26O) is a key diagnostic feature of myristoylated peptides.[6][8] The observation of b- and y-ion series will confirm the peptide sequence and the location of the myristoyl group at the N-terminus.[7][8]
Protocol 3: Structural Verification by NMR Spectroscopy
This protocol provides a general workflow for using NMR to confirm the structure of a myristoylated compound.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified myristoylated compound (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., D₂O, deuterated acetonitrile).
-
Higher ionic strength (e.g., 300 mM NaCl) may be required to increase the solubility of myristoylated proteins.[4]
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR and ¹³C NMR spectra.
-
For more complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary to assign all proton and carbon signals and confirm the covalent attachment of the myristoyl group.
3. Data Analysis:
-
The presence of characteristic signals for the long aliphatic chain of the myristoyl group (typically in the 0.8-1.6 ppm range in the ¹H NMR spectrum) and the carbonyl carbon of the amide bond will confirm myristoylation.
-
Comparison of the NMR spectra of the myristoylated and non-myristoylated forms will reveal significant chemical shift differences, confirming the structural modification.[4]
Visualizing Key Concepts
To further aid in the understanding of myristoylation and its analysis, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow for purity assessment, and the logical flow of data interpretation.
Figure 1: Simplified signaling pathway of a myristoylated protein (e.g., Src kinase).
Figure 2: Experimental workflow for assessing the purity of synthesized myristoylated compounds.
Figure 3: Logical flow for the interpretation of analytical data in purity assessment.
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. almacgroup.com [almacgroup.com]
A Researcher's Guide to Validating the Biological Activity of Myristoylated Proteins
For researchers, scientists, and drug development professionals, confirming the functional consequences of protein myristoylation is a critical step in understanding cellular signaling, disease pathogenesis, and drug efficacy. This guide provides a comparative overview of key functional assays, complete with experimental data and detailed protocols, to validate the biological activity of N-myristoylated proteins.
Myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a crucial lipid modification that governs the subcellular localization and function of numerous proteins involved in signal transduction and other cellular processes.[1][2] Validating the biological activity conferred by this modification is essential for elucidating protein function and for the development of therapeutics targeting N-myristoyltransferases (NMTs).[1][2]
This guide compares three fundamental assays used to assess the functional consequences of myristoylation: Subcellular Localization via Fluorescence Microscopy, Membrane-Binding Affinity via Liposome Pelleting Assays, and Protein-Protein Interaction via Co-Immunoprecipitation.
Subcellular Localization: Visualizing the Impact of Myristoylation
One of the primary roles of myristoylation is to anchor proteins to cellular membranes.[3] A direct method to validate this is to visualize the protein's subcellular localization. This is typically achieved by comparing the localization of a wild-type (myristoylated) protein with a non-myristoylated mutant, commonly a G2A mutant where the N-terminal glycine is replaced by alanine, preventing NMT recognition and myristate attachment.
Comparative Data:
| Protein Construct | Predominant Localization | Supporting Evidence |
| Wild-Type (WT) Myristoylated Protein-GFP | Plasma Membrane / Specific Organelles | Myristoyl group inserts into the lipid bilayer, tethering the protein. |
| Non-Myristoylated (G2A) Mutant-GFP | Diffuse Cytosolic | Lacks the lipid anchor, resulting in dispersal throughout the cytoplasm. |
Experimental Protocol: Fluorescence Microscopy of GFP-Tagged Proteins
-
Vector Construction: Subclone the cDNA of the protein of interest into a mammalian expression vector containing a C-terminal Green Fluorescent Protein (GFP) tag. Create a G2A mutant using site-directed mutagenesis.
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or HEK293T) on glass coverslips in a 24-well plate. Transfect the cells with either the WT-protein-GFP or the G2A-mutant-GFP plasmid using a standard transfection reagent.
-
Protein Expression: Allow the cells to express the protein for 24-48 hours post-transfection.
-
Cell Fixation and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for internal structures.
-
(Optional) Stain for cellular markers, such as a plasma membrane dye (e.g., WGA-Alexa Fluor 647) or a nuclear stain (e.g., DAPI).
-
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope with appropriate filter sets for GFP and any other stains used.
Workflow Diagram:
Membrane-Binding Affinity: Quantifying Membrane Association
To obtain quantitative data on the role of myristoylation in membrane association, in vitro liposome pelleting assays are highly effective.[4] This assay measures the amount of protein that co-sediments with synthetic lipid vesicles (liposomes).
Comparative Data: Liposome Pelleting Assay
| Protein | % Protein in Pellet (Bound to Liposomes) |
| Wild-Type (Myristoylated) | 75 ± 5% |
| Non-Myristoylated (G2A Mutant) | 10 ± 2% |
| (Note: Data are representative and will vary depending on the protein and liposome composition.) |
Experimental Protocol: Liposome Pelleting Assay
-
Protein Purification: Express and purify recombinant wild-type and G2A mutant proteins. The wild-type protein is often co-expressed with N-myristoyltransferase in E. coli cultured with myristic acid to ensure myristoylation.[4]
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion. A typical composition is a mixture of phosphatidylcholine (PC) and phosphatidylserine (PS).
-
Binding Reaction:
-
Incubate a fixed amount of purified protein (e.g., 5 µM) with increasing concentrations of liposomes (e.g., 0-1 mg/mL) in a suitable buffer (e.g., HEPES-buffered saline).
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
-
Ultracentrifugation: Separate the liposome-bound protein from the unbound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Analysis:
-
Carefully collect the supernatant (unbound fraction).
-
Resuspend the pellet (liposome-bound fraction) in the same volume of buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.
-
Quantify the band intensities using densitometry to determine the percentage of bound protein.
-
Signaling Pathway Diagram:
Protein-Protein Interactions: Assessing Functional Complexes
Myristoylation can also mediate or stabilize protein-protein interactions, which are essential for the assembly of signaling complexes.[5] Co-immunoprecipitation (Co-IP) is a standard technique to investigate these interactions in a cellular context.
Comparative Data: Co-Immunoprecipitation
| Bait Protein | Interacting Partner | Relative Interaction Level (vs. WT) |
| WT-Myristoylated Protein (FLAG-tagged) | Protein X | 100% |
| G2A-Mutant Protein (FLAG-tagged) | Protein X | < 10% |
| (Note: Data are representative.) |
Experimental Protocol: Co-Immunoprecipitation
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing your "bait" protein (e.g., FLAG-tagged WT or G2A mutant) and the putative "prey" interacting partner (e.g., HA-tagged).
-
Cell Lysis: After 24-48 hours of expression, lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both the bait (anti-FLAG) and prey (anti-HA) protein tags.
Workflow Diagram:
Conclusion
The validation of biological activity is a cornerstone of research on myristoylated proteins. The choice of assay depends on the specific function being investigated. Visualizing subcellular localization provides direct, qualitative evidence of membrane targeting. Liposome pelleting assays offer a quantitative measure of membrane affinity, crucial for biophysical characterization. Finally, co-immunoprecipitation is invaluable for dissecting the role of myristoylation in the formation of functional protein complexes. By employing these assays and comparing wild-type proteins to their non-myristoylated counterparts, researchers can robustly determine the functional significance of this critical lipid modification.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Biochemistry in Metabolic Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic studies, choosing the right analytical approach is paramount. This guide provides a detailed comparison of key biochemical techniques used to investigate metabolic pathways, offering insights into their principles, performance, and practical applications. By presenting objective comparisons and supporting experimental data, this guide aims to empower researchers to make informed decisions for their specific research questions.
This document delves into three core comparative biochemistry approaches: Metabolomics (both targeted and untartgeted), Metabolic Flux Analysis (MFA), and traditional Biochemical/Enzyme Assays. Each method offers a unique window into the intricate network of metabolic reactions, and their strengths and weaknesses are compared to guide experimental design.
At a Glance: Comparing the Approaches
The selection of a metabolic analysis technique is highly dependent on the research question. For hypothesis-driven research requiring high precision and accuracy for a predefined set of molecules, targeted metabolomics is often the preferred method. In contrast, untargeted metabolomics is the go-to for discovery-oriented studies aiming for a broad overview of metabolic changes. When the goal is to understand the dynamic rates of metabolic pathways, Metabolic Flux Analysis provides unparalleled insights. Finally, for detailed characterization of individual enzymatic steps within a pathway, enzyme assays remain a fundamental tool.
| Feature | Targeted Metabolomics | Untargeted Metabolomics | Metabolic Flux Analysis (MFA) | Biochemical/Enzyme Assays |
| Primary Goal | Absolute quantification of a predefined set of metabolites. | Comprehensive profiling of all detectable metabolites to identify changes. | Measurement of the rates (fluxes) of metabolic reactions. | Measurement of the activity of specific enzymes. |
| Analytical Platforms | LC-MS/MS (QqQ), GC-MS | High-Resolution MS (QTOF, Orbitrap), NMR | MS, NMR | Spectrophotometer, Fluorometer, Luminometer |
| Quantification | Absolute (using internal standards) | Relative (can be semi-quantitative) | Absolute or Relative | Absolute (in terms of reaction rate) |
| Metabolite Coverage | Limited (~20-200 metabolites)[1] | Broad (hundreds to thousands of features)[1] | Pathway-specific | Single enzyme/reaction |
| Sensitivity | High | Moderate to High | Moderate | Varies with assay |
| Precision | High | Moderate | High | High |
| Hypothesis | Testing | Generating | Testing/Generating | Testing |
| Sample Preparation | Specific extraction for target analytes.[1] | Global metabolite extraction.[1] | Isotope labeling and extraction. | Specific for the enzyme of interest. |
In-Depth Analysis of Metabolic Study Approaches
Metabolomics: A Snapshot of the Metabolome
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a snapshot of the physiological state of a biological system. The two primary approaches are targeted and untargeted metabolomics.[1][2]
Targeted Metabolomics focuses on the precise measurement of a predefined set of metabolites.[1] This hypothesis-driven approach offers high sensitivity and quantitative accuracy, making it ideal for validating biomarkers or quantifying specific metabolic pathways.[1]
Untargeted Metabolomics aims to comprehensively profile all detectable metabolites in a sample.[1][2] This discovery-oriented approach is used to identify metabolic changes in response to stimuli or disease, generating new hypotheses for further investigation.[2]
This protocol outlines a generic workflow for untargeted metabolomics analysis of biological samples using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation:
-
Quench metabolism rapidly, often using liquid nitrogen or cold methanol.
-
Extract metabolites using a solvent system appropriate for a broad range of polarities, such as a mixture of methanol, acetonitrile, and water.[3]
-
Incorporate internal standards to assess analytical variability.
-
Centrifuge to pellet proteins and other debris.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Employ a chromatographic method that provides good separation of a wide range of metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites, while reversed-phase (RP) chromatography is suitable for less polar compounds.[4]
-
Utilize a high-resolution mass spectrometer, such as a QTOF or Orbitrap, to acquire accurate mass data.[5]
-
Acquire data in both positive and negative ionization modes to maximize metabolite coverage.[3]
-
-
Data Processing:
-
Use software for peak picking, alignment, and integration across all samples.
-
Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify features that differ significantly between experimental groups.
-
Identify metabolites by comparing their accurate mass and fragmentation spectra (MS/MS) to spectral libraries.
-
Metabolic Flux Analysis (MFA): Mapping the Dynamics of Metabolism
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By tracing the flow of isotopically labeled substrates (e.g., ¹³C-glucose) through metabolic pathways, MFA can provide a detailed map of cellular metabolism in action.[6] ¹³C-MFA, in particular, is considered the gold standard for accurately determining intracellular fluxes.[2]
This protocol describes a typical workflow for a ¹³C-MFA experiment in cell culture.
-
Isotope Labeling:
-
Culture cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose.
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolism and extract intracellular metabolites.
-
Hydrolyze proteins to release amino acids, which are biosynthetically derived from central carbon metabolism intermediates.
-
Derivatize amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the mass isotopomer distribution of the derivatized amino acids by GC-MS.
-
-
Flux Calculation:
-
Use a computational model of the relevant metabolic network.
-
Input the measured mass isotopomer distributions and any other measured rates (e.g., glucose uptake, lactate secretion) into the model.
-
Employ software to estimate the intracellular metabolic fluxes that best fit the experimental data.
-
Biochemical and Enzyme Assays: A Focused Look at Individual Reactions
Biochemical and enzyme assays are fundamental to metabolic research, allowing for the detailed characterization of individual enzymes and their catalytic activities.[7] These assays are crucial for understanding the kinetics, regulation, and inhibition of specific enzymes within a metabolic pathway.[8]
This protocol provides a general procedure for measuring enzyme activity using a spectrophotometer.
-
Assay Preparation:
-
Prepare a buffer solution at the optimal pH for the enzyme of interest.
-
Prepare a solution of the enzyme's substrate.
-
Prepare the enzyme solution.
-
-
Assay Execution:
-
In a cuvette, combine the buffer, substrate, and any necessary cofactors.
-
Initiate the reaction by adding the enzyme solution.
-
Place the cuvette in a spectrophotometer and monitor the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.
-
-
Data Analysis:
-
Determine the initial reaction rate (velocity) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law to convert the change in absorbance per unit time to the rate of substrate conversion or product formation.
-
Express enzyme activity in standard units (e.g., µmol of product formed per minute per mg of protein).
-
Visualizing Metabolic Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. metabolon.com [metabolon.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Untargeted Metabolomics & Targeted Lipidomics [protocols.io]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted vs Untargeted Metabolomics Approaches - Creative Proteomics [creative-proteomics.com]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Myristoylated Compounds: NMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
Myristoylation, the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, function, and interaction with other cellular components. This modification is pivotal in a multitude of signaling pathways, and its aberrant regulation is implicated in various diseases, including cancer and infectious diseases. Consequently, the precise characterization of myristoylated compounds is paramount for both basic research and therapeutic development.
This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the characterization of myristoylated proteins and peptides. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the workflows and a relevant signaling pathway.
Quantitative Performance Comparison
The choice between NMR and HPLC for characterizing myristoylated compounds often depends on the specific research question, the nature of the sample, and the desired level of detail. Below is a summary of their key performance metrics.
| Feature | NMR Spectroscopy | HPLC (coupled with Mass Spectrometry) |
| Primary Information | Atomic-level structure, conformation, dynamics, and protein-ligand interactions in solution. | Separation, identification, and quantification of myristoylated species from complex mixtures. |
| Sample Concentration | Higher concentrations typically required; 0.1 - 3 mM for proteins, 2-5 mM for peptides.[1][2][3] | Lower concentrations are sufficient; detection in the picomole to femtomole range is achievable.[4] |
| Limit of Detection (LOD) | Generally in the micromolar (µM) range.[5] Can be improved with techniques like hyperpolarized water.[6] | Low femtomole (fmol) to picomole (pmol) range.[4][7] |
| Limit of Quantification (LOQ) | Requires a signal-to-noise ratio of at least 150 for accurate quantification.[8] | Typically in the low femtomole to picomole range.[7] |
| Resolution | Atomic resolution, providing detailed structural insights. | High-resolution separation of closely related molecules, including modified and unmodified forms. |
| Throughput | Lower throughput due to longer acquisition times (hours to days).[1] | Higher throughput, with typical run times in the range of minutes to an hour. |
| Sample Requirements | Requires highly purified, soluble, and stable samples. Isotopic labeling (¹⁵N, ¹³C) is often necessary for larger proteins.[2] | Tolerant of more complex mixtures. Sample preparation often involves extraction and filtration. |
| Structural Information | Provides detailed 3D structural information and dynamics. | Indirect structural information through retention time and mass-to-charge ratio (with MS). |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery. | Destructive, as the sample is consumed during analysis. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the characterization of myristoylated compounds using NMR and HPLC.
NMR Spectroscopy Protocol for a Myristoylated Protein
This protocol outlines the steps for characterizing a myristoylated protein using 2D ¹H-¹⁵N HSQC NMR to confirm myristoylation and assess structural integrity.
1. Sample Preparation:
-
Express and purify the protein of interest with uniform ¹⁵N labeling.
-
Confirm purity to >95% by SDS-PAGE and mass spectrometry.
-
Prepare the NMR sample by dissolving the lyophilized protein in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-1.0 mM.[1]
-
Add 5-10% D₂O to the sample for the lock signal.
-
Filter the sample through a 0.22 µm filter to remove any precipitates.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Record a 2D ¹H-¹⁵N HSQC spectrum at a constant temperature (e.g., 298 K).
-
Typical acquisition parameters include a spectral width of ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension, with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the 2D ¹H-¹⁵N HSQC spectrum. The presence of a well-dispersed set of peaks is indicative of a folded protein.
-
Compare the spectrum of the myristoylated protein with that of its non-myristoylated counterpart. Significant chemical shift perturbations, particularly for residues near the N-terminus, can confirm the presence of the myristoyl group and its impact on the protein's structure.
HPLC-MS Protocol for a Myristoylated Peptide
This protocol describes the analysis of a myristoylated peptide using reversed-phase HPLC coupled to a mass spectrometer (LC-MS).
1. Sample Preparation:
-
Dissolve the lyophilized myristoylated peptide in a suitable solvent (e.g., 50% acetonitrile/water or DMSO) to create a stock solution.
-
Dilute the stock solution with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% formic acid) to a final concentration suitable for injection (e.g., 1-10 µM).
2. HPLC-MS Analysis:
-
Use a reversed-phase C8 or C4 column, which are often better suited for hydrophobic peptides than C18 columns.[8]
-
Set the mobile phases as follows:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample and run a linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) to elute the peptide.
-
The eluent is directly introduced into the mass spectrometer.
3. Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact myristoylated peptide.
-
To confirm myristoylation, perform tandem MS (MS/MS) on the parent ion. A characteristic neutral loss of 210 Da, corresponding to the myristoyl group, is a key diagnostic feature.[8]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. Below are Graphviz diagrams depicting the experimental workflows for NMR and HPLC, and a representative signaling pathway involving a myristoylated protein.
Experimental Workflows
Src Kinase Signaling Pathway
Myristoylation of Src, a non-receptor tyrosine kinase, is crucial for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and migration.[9][10][11]
Conclusion
Both NMR and HPLC are indispensable tools for the characterization of myristoylated compounds, each offering unique advantages. HPLC, particularly when coupled with mass spectrometry, excels in the separation, identification, and sensitive quantification of myristoylated species from complex biological samples. Its high throughput makes it ideal for screening and quality control applications.
In contrast, NMR spectroscopy provides unparalleled, high-resolution structural and dynamic information about myristoylated proteins in their solution state. This level of detail is crucial for understanding the functional consequences of myristoylation, such as its role in mediating protein-membrane interactions and inducing conformational changes.
Ultimately, the choice of technique, or a combination of both, will depend on the specific scientific question being addressed. For a comprehensive understanding of myristoylated compounds, an integrated approach leveraging the strengths of both HPLC and NMR is often the most powerful strategy.
References
- 1. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emeritus.widergroup.ethz.ch [emeritus.widergroup.ethz.ch]
- 6. Toward protein NMR at physiological concentrations by hyperpolarized water—Finding and mapping uncharted conformational spaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
A Researcher's Guide to In Vitro Pathway Reconstruction: PURE System vs. Cell Extracts
For researchers in metabolic engineering and drug development, the ability to rapidly prototype and optimize biosynthetic pathways is paramount. In vitro pathway reconstruction, using cell-free systems, offers a powerful alternative to traditional in vivo methods, accelerating design-build-test-learn cycles. This guide provides a detailed comparison of the two primary approaches: the defined PURE (Protein synthesis Using Recombinant Elements) system and crude cell extracts, with a focus on quantitative performance, experimental protocols, and practical considerations for studying metabolic diversity.
At a Glance: PURE System vs. Cell Extracts
Cell-free systems offer a versatile platform for metabolic pathway reconstruction by providing the necessary transcriptional and translational machinery without the constraints of a living cell.[1] The choice between a purified, reconstituted system like the PURE system and a less-defined cell extract depends on the specific research goals, budget, and the nature of the pathway being studied.
| Feature | PURE System | Cell Extracts (e.g., E. coli S30) |
| Composition | Fully defined; all components are purified and mixed in known quantities.[2] | Undefined mixture of cellular components, including native enzymes and metabolites. |
| Control | High; precise control over the concentration of each component. | Low; composition can vary between batches. |
| Background Activity | Minimal; low levels of contaminating nucleases and proteases.[2] | High; contains endogenous enzymes that can interfere with the reconstructed pathway. |
| Cost | High; requires purification of numerous individual components. | Low; relatively simple and inexpensive to prepare. |
| Protein Yield | Generally lower than optimized cell extracts.[3] | Can achieve high protein yields with optimized preparation protocols. |
| Metabolic Pathway Prototyping | Ideal for pathways with well-characterized enzymes and for studying fundamental biochemical principles. | Well-suited for rapid prototyping and pathways that can leverage endogenous metabolism for cofactor regeneration. |
| Cofactor Regeneration | Requires the explicit addition of a defined regeneration system. | Can utilize endogenous enzymes and pathways for cofactor regeneration.[3][4] |
Performance Comparison: A Quantitative Look
Direct, head-to-head comparisons of the PURE system and cell extracts for producing the same metabolite under identical conditions are limited in the literature. However, by examining data from various studies, we can draw meaningful comparisons of their potential performance.
Case Study: Isobutanol Production
Isobutanol is a valuable biofuel and chemical feedstock that has been a target for in vitro production.
| System | Substrate | Titer (g/L) | Productivity (g/L/h) | Yield (% of theoretical) | Reference |
| E. coli Cell Extract | Glucose | >50 | ~0.7 | >90% | [5] |
| Purified Enzymes (similar to PURE) | α-Ketoisovalerate | 1.78 | 0.074 | 93% | [6][7] |
Note: The data presented are from different studies with varying experimental conditions and should be interpreted as indicative of the potential of each system.
Case Study: Terpene Production
Terpenes are a diverse class of natural products with applications in fragrances, flavors, and pharmaceuticals.
| System | Product | Substrate | Titer (mg/L) | Productivity (mg/L/h) | Reference |
| E. coli Lysate (enzyme-enriched) | Limonene | Glucose | 90.2 | 3.8 | [8] |
| Purified Enzymes (similar to PURE) | Nepetalactol | Geraniol | ~1000 | Not Reported | [9] |
Experimental Corner: Protocols and Workflows
Detailed and reproducible protocols are crucial for successful in vitro pathway reconstruction. Below are representative protocols for preparing E. coli cell extract and assembling a metabolic pathway in a PURE system.
Protocol 1: Preparation of E. coli S30 Cell Extract
This protocol is adapted from established methods for preparing highly active cell extracts for cell-free protein synthesis and metabolic pathway reconstruction.
Workflow for E. coli S30 Extract Preparation:
Workflow for preparing E. coli S30 cell extract.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
2xYTPG media
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Pre-incubation buffer
-
Dialysis tubing (10-12 kDa MWCO)
Procedure:
-
Cell Culture: Inoculate a starter culture of E. coli and grow overnight. Use this to inoculate a larger culture in 2xYTPG media and grow to an OD600 of 1.5-2.0.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet three times with cold S30 buffer.
-
Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a sonicator or a high-pressure homogenizer. Keep the sample on ice throughout this process.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Run-off Reaction: Add pre-incubation buffer to the supernatant and incubate at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Dialysis: Dialyze the extract against a large volume of S30 buffer overnight at 4°C with multiple buffer changes.
-
Final Clarification and Storage: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant and flash-freeze in liquid nitrogen for storage at -80°C.
Protocol 2: Assembling a Multi-Enzyme Pathway in the PURE System
This protocol provides a general framework for assembling a biosynthetic pathway using a commercial PURE system kit and purified enzymes.
Workflow for PURE System Pathway Assembly:
General workflow for pathway assembly in the PURE system.
Materials:
-
PURE system kit (e.g., PURExpress®)
-
DNA templates (plasmids or linear DNA) encoding the pathway enzymes
-
Purified pathway enzymes (if not being expressed in situ)
-
Substrates for the metabolic pathway
-
Cofactors (e.g., NAD+, NADP+, ATP)
-
Cofactor regeneration system components (if needed)
Procedure:
-
Thaw Components: Thaw all PURE system components, DNA templates, enzymes, substrates, and cofactors on ice.
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, combine the PURE system Solution A and Solution B according to the manufacturer's instructions.
-
Add DNA Templates: Add the DNA templates encoding the enzymes of your pathway to the reaction mix. The optimal concentration of each DNA template may need to be determined empirically.
-
Add Purified Enzymes: If any pathway enzymes are not being expressed in situ, add the purified enzymes to the reaction mix at their desired final concentrations.
-
Add Substrates and Cofactors: Add the initial substrate for your pathway and any necessary cofactors. If using a separate cofactor regeneration system, add its components at this stage.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes in your pathway (typically 25-37°C) for the desired duration.
-
Analysis: Stop the reaction and analyze the production of your target metabolite using methods such as HPLC, GC-MS, or LC-MS.
Energy and Cofactor Regeneration: Powering the System
A critical aspect of in vitro metabolic engineering is maintaining a sufficient supply of energy (ATP) and redox cofactors (NADH, NADPH).
ATP Regeneration Systems:
Comparison of ATP regeneration strategies.
In cell extracts, endogenous glycolytic enzymes can utilize substrates like glucose to generate ATP.[4] Some preparations can also perform oxidative phosphorylation.[4] In the PURE system, ATP is typically regenerated from high-energy phosphate donors like creatine phosphate or phosphoenolpyruvate.[10] More recently, multi-enzyme systems, such as the pyruvate oxidase system, have been developed to regenerate ATP from pyruvate.[10][11]
NAD(P)H Regeneration Systems:
Efficient regeneration of NADH and NADPH is crucial for pathways involving redox reactions.
| Regeneration Strategy | Description | Applicable System |
| Endogenous Dehydrogenases | Cell extracts contain a variety of dehydrogenases that can oxidize substrates like glucose-6-phosphate to regenerate NADPH. | Cell Extracts |
| Enzyme-coupled | A dehydrogenase (e.g., glucose dehydrogenase, formate dehydrogenase) and its corresponding substrate are added to the reaction to regenerate the desired cofactor. | Both |
| Orthogonal Systems | Engineered enzyme-cofactor pairs that do not cross-react with the native cellular machinery can be used for specific cofactor regeneration. | PURE System |
Conclusion: Choosing the Right System for Your Research
Both the PURE system and cell extracts are powerful tools for in vitro pathway reconstruction. The choice between them involves a trade-off between control and cost.
-
The PURE system offers unparalleled control and is ideal for fundamental studies of enzyme kinetics, pathway balancing, and for constructing highly defined metabolic pathways. Its high cost and potentially lower yields are key considerations.
-
Cell extracts provide a cost-effective and high-throughput platform for rapid prototyping of metabolic pathways. The presence of endogenous enzymes can be both an advantage (e.g., for cofactor regeneration) and a disadvantage (e.g., due to side reactions).
For many researchers, a hybrid approach may be the most effective. Cell extracts can be used for initial screening and rapid prototyping of pathway variants, while the most promising candidates can then be further characterized and optimized in a more defined system like the PURE system. As both technologies continue to evolve, their application in studying metabolic diversity and for the production of valuable chemicals is set to expand significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Cell-Free Metabolic Engineering: Biomanufacturing beyond the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-flux isobutanol production using engineered Escherichia coli: a bioreactor study with in situ product removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobutanol production by combined in vivo and in vitro metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Cell-Free Total Biosynthesis of Plant Terpene Natural Products using an Orthogonal Cofactor Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP Regeneration from Pyruvate in the PURE System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP Regeneration from Pyruvate in the PURE System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Efficiency of Acylating Agents for Protein Modification
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The introduction of acyl groups can modulate protein function, improve stability, or attach probes for imaging and diagnostics. The choice of the acylating agent is a critical determinant of the success of these modifications, directly influencing reaction efficiency, specificity, and the integrity of the final product. This guide provides an objective comparison of common acylating agents for protein modification, supported by a summary of their performance characteristics and a detailed experimental protocol to evaluate their efficiency.
Comparing Acylating Agents: A Quantitative Overview
The selection of an appropriate acylating agent hinges on a balance of reactivity, selectivity, and stability in aqueous environments. The following table summarizes the key performance characteristics of three common classes of acylating agents: N-hydroxysuccinimide (NHS) esters, acid anhydrides, and acyl chlorides. The data presented is a representative summary based on established principles of chemical reactivity and may vary depending on the specific protein, acyl group, and reaction conditions.
| Feature | N-Hydroxysuccinimide (NHS) Esters | Acetic Anhydride | Acyl Chlorides |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines, hydroxyls (Ser, Thr, Tyr) | Primary amines, hydroxyls, thiols (Cys) |
| Relative Reactivity | Moderate | High | Very High |
| Optimal pH Range | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 9.0 (often with organic co-solvent) |
| Reaction Speed | Minutes to hours | Seconds to minutes | Very fast (seconds) |
| Specificity for Amines | High | Moderate | Low |
| Major Side Reaction | Hydrolysis of the ester | Acylation of hydroxyl groups | Rapid hydrolysis, acylation of other nucleophiles |
| Ease of Handling | Relatively stable, easy to handle | Moisture sensitive, corrosive | Highly moisture sensitive, corrosive |
Reaction Mechanisms and Considerations
N-Hydroxysuccinimide (NHS) Esters are widely used due to their relatively good stability in aqueous solutions and high specificity for primary amines. The reaction proceeds via nucleophilic attack of the deprotonated amine on the ester, forming a stable amide bond and releasing N-hydroxysuccinimide. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[1][2]
Acid Anhydrides , such as acetic anhydride, are more reactive than NHS esters and can acylate primary amines as well as the hydroxyl groups of serine, threonine, and tyrosine.[3] This lower specificity can be a drawback if site-selective modification of amines is desired. Their higher reactivity also makes them more susceptible to hydrolysis.
Acyl Chlorides are the most reactive of the three, readily reacting with a variety of nucleophilic residues on proteins, including amines, hydroxyls, and thiols.[4] Their high reactivity makes them challenging to control in aqueous solutions, often leading to non-specific modifications and rapid hydrolysis.[4] Due to their low specificity, they are less commonly used for targeted protein modification.
Experimental Protocol for Comparing Acylation Efficiency
This protocol provides a generalized framework for comparing the efficiency of different acylating agents using a model protein such as Bovine Serum Albumin (BSA).
1. Materials and Reagents:
-
Model Protein: Bovine Serum Albumin (BSA), 10 mg/mL in amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Acylating Agents:
-
N-hydroxysuccinimide (NHS) ester of the desired acyl group (e.g., Biotin-NHS).
-
Acetic Anhydride.
-
Acyl chloride of the desired acyl group (e.g., Acetyl chloride).
-
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25).
-
Quantification Reagents:
-
BCA Protein Assay Kit.
-
For amine quantification: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) or Fluorescamine.
-
2. Experimental Procedure:
-
Protein Preparation: Prepare a 5 mg/mL solution of BSA in the Reaction Buffer.
-
Acylating Agent Stock Solutions:
-
Dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Prepare a 1 M solution of acetic anhydride in an anhydrous organic solvent.
-
Prepare a 1 M solution of the acyl chloride in an anhydrous organic solvent.
-
-
Acylation Reaction:
-
Set up parallel reactions for each acylating agent.
-
To 1 mL of the BSA solution, add a 10-fold molar excess of the respective acylating agent stock solution dropwise while gently vortexing.
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove excess acylating agent and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Protein Concentration Measurement: Determine the concentration of the purified acylated BSA using a BCA protein assay.
-
Quantification of Acylation Efficiency:
-
Determine the extent of amine modification using a TNBSA or fluorescamine assay, which quantifies the number of remaining free primary amines.
-
The degree of acylation can be calculated by comparing the number of free amines in the modified protein to that of the unmodified control.
-
3. Data Analysis:
-
Calculate the percentage of amine modification for each acylating agent.
-
Compare the yields of the modified protein.
-
(Optional) Use mass spectrometry to identify the specific sites of acylation and assess the specificity of each reagent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficiency of different acylating agents.
Conclusion
The choice of an acylating agent for protein modification is a critical decision that requires careful consideration of the desired outcome. NHS esters offer high specificity for primary amines and are suitable for targeted labeling. Acid anhydrides provide higher reactivity but with reduced specificity, while acyl chlorides are highly reactive but generally lack the selectivity required for most protein modification applications. By following a standardized experimental protocol, researchers can empirically determine the most efficient acylating agent for their specific protein and application, ensuring reliable and reproducible results in their drug development and research endeavors.
References
Safety Operating Guide
Proper Disposal of Myristic Anhydride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of myristic anhydride, a compound that requires careful handling due to its hazardous properties.
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] Adherence to strict disposal protocols is necessary to mitigate risks and ensure compliance with environmental regulations. The following procedures outline the recommended steps for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Treat all this compound, including unused reagent, reaction residues, and contaminated materials (e.g., weighing boats, pipette tips, gloves), as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is particularly important to store it separately from aqueous solutions and incompatible chemicals.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The original container, if in good condition, is an ideal choice.[1] Otherwise, a high-density polyethylene (HDPE) container with a secure screw-top cap is recommended.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the full chemical name. Note the date when waste is first added to the container.
3. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound and contaminated disposable materials into the designated waste container. Avoid generating dust.[2]
-
Solutions: If this compound is in an organic solvent, collect it in a separate, compatible liquid waste container labeled with all chemical components. Do not pour this compound solutions down the drain.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. After rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your local EHS procedures.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.
-
Ensure the storage area is segregated from incompatible materials, especially water, as this compound can react with moisture.[3][4]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through regular trash or sewer systems.[5]
-
Disposal will be carried out by a licensed chemical destruction facility, likely through controlled incineration.[5]
Data Summary for Disposal and Safety
| Parameter | Information | Source |
| Hazard Class | Corrosive | [1] |
| Primary Hazards | Causes severe skin burns and eye damage | [1] |
| Incompatibilities | Water, strong oxidizing agents, alcohols, bases | [3][4] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | |
| Waste Container | Original container or labeled, sealed, compatible container (e.g., HDPE) | [1] |
| Disposal Method | Licensed chemical destruction plant (e.g., incineration) | [5] |
Experimental Workflow for Disposal
Below is a diagram illustrating the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. CAS 626-29-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
Personal protective equipment for handling Myristic anhydride
Essential Safety and Handling Guide for Myristic Anhydride
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate risks.
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] Adherence to the following safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Summary
This compound poses a significant health risk upon direct contact. The primary hazard is its corrosive nature to skin and eyes.[1][2]
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of Personal Protective Equipment is the most critical line of defense when handling this compound. All PPE should be inspected prior to use and removed correctly to avoid skin contact with the outer surface of contaminated items.[1]
| Protection Area | Required Equipment | Standard/Specification |
| Eye/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may also be appropriate. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Butyl-rubber). | Inspected prior to use.[1] |
| Body | A laboratory coat, buttoned to full length. Impervious clothing may be required depending on the scale of the operation. | Wear protective clothing to prevent skin exposure.[1] |
| Respiratory | In case of dust formation, a NIOSH-approved N95 dust mask or equivalent respirator should be used. | Type N95 (US).[3] |
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires a controlled environment and strict adherence to procedural steps. Operations should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Preparation and Area Setup
-
Verify Engineering Controls : Confirm that a certified chemical fume hood is operational. Ensure that an eyewash station and a safety shower are accessible and unobstructed.
-
Inform Personnel : Notify colleagues in the immediate vicinity that you will be handling a corrosive substance.
-
Assemble Equipment : Gather all necessary apparatus (e.g., glassware, spatulas, magnetic stirrers) and reagents inside the fume hood before commencing the experiment to minimize movement and potential for spills.
Experimental Protocol: Acylation Reaction (Example)
This protocol outlines a general procedure for using this compound in an acylation reaction, a common application.
-
Donning PPE : Before opening the this compound container, put on all required PPE as detailed in the table above.
-
Weighing and Transfer :
-
Conduct all weighing and transferring of the solid this compound exclusively within the chemical fume hood to contain any dust.
-
Use a clean, dry spatula for the transfer.
-
Slowly add the anhydride to the reaction vessel containing the solvent and substrate to control the reaction rate and temperature.
-
-
Running the Reaction :
-
Ensure the reaction is well-stirred to promote mixing and prevent localized heating.
-
Monitor the reaction for any signs of uncontrolled exothermic activity.
-
-
Quenching the Reaction :
-
Once the reaction is complete, quench any unreacted anhydride by slowly adding a suitable reagent (e.g., water or a dilute aqueous base), always within the fume hood. This step can be exothermic.
-
-
Work-up and Purification :
-
Perform all extractions and subsequent purification steps within the fume hood.
-
-
Decontamination :
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Wipe down the surfaces of the fume hood after completion of the work.
-
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
Caption: Workflow for handling a this compound spill.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a poison center or doctor.[1] Wash contaminated clothing before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.[1][2] |
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
This compound is sensitive to moisture.
Disposal:
-
Waste generated from this compound is considered hazardous.
-
Waste Segregation : All unused this compound and any materials contaminated with it (e.g., paper towels, gloves, weigh boats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance : Dispose of the contents and container in accordance with all local, regional, and national regulations.[1][2] Do not allow the product to enter drains.[1]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
